YB-0158
Description
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Properties
IUPAC Name |
disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N7O7P.2Na/c1-2-15-37-21-29(40)38-27(16-22-11-13-26(14-12-22)46-47(43,44)45)31(41)36(19-25-10-6-9-24-18-34-35-30(24)25)20-28(38)39(37)32(42)33-17-23-7-4-3-5-8-23;;/h2-14,18,27-28H,1,15-17,19-21H2,(H,33,42)(H,34,35)(H2,43,44,45);;/q;2*+1/p-2/t27-,28-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUCIVAHDHKFRLG-QLBXQKMFSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(=O)N2C(N1C(=O)NCC3=CC=CC=C3)CN(C(=O)C2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC(=O)N2[C@@H](N1C(=O)NCC3=CC=CC=C3)CN(C(=O)[C@@H]2CC4=CC=C(C=C4)OP(=O)([O-])[O-])CC5=CC=CC6=C5NN=C6.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N7Na2O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YB-0158: A Targeted Approach to Colorectal Cancer by Modulating Sam68 Function
For Immediate Release
OTTAWA, ON – A novel small molecule, YB-0158, has demonstrated significant potential in preclinical studies for the treatment of colorectal cancer by targeting cancer stem cells (CSCs). Research has elucidated its mechanism of action, which centers on the modulation of the RNA-binding protein Sam68, leading to the disruption of key oncogenic signaling pathways. This in-depth guide provides a technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the involved molecular pathways.
Core Mechanism of Action: Targeting Sam68
This compound is a reverse-turn peptidomimetic small molecule identified through in silico screening for its high binding affinity to Sam68 (Src associated in mitosis of 68 kDa).[1][2] Sam68 is a multifunctional protein implicated in various cellular processes, including RNA processing and signal transduction. In colorectal cancer, particularly in cancer stem cells, Sam68 plays a crucial role in maintaining tumorigenicity.
The primary action of this compound is to bind to Sam68, which induces the nuclear accumulation of Sam68.[1] This subcellular relocalization of Sam68 is a critical event that triggers a cascade of downstream effects, ultimately inhibiting the self-renewal and survival of colorectal cancer stem cells.
Modulation of Key Signaling Pathways
The therapeutic effects of this compound in colorectal cancer are mediated through the modulation of at least two critical signaling pathways: the Wnt/β-catenin pathway and the NF-κB pathway.[1]
Wnt/β-catenin Pathway Inhibition
The Wnt/β-catenin signaling pathway is frequently hyperactivated in colorectal cancer and is essential for the maintenance of cancer stem cells.[3] this compound treatment leads to the downregulation of canonical Wnt/β-catenin target genes. This is achieved through a novel mechanism involving the CREB-binding protein (CBP).
Upon this compound-induced nuclear accumulation, Sam68 forms a complex with CBP. This sequestration of CBP prevents it from acting as a co-activator for β-catenin-mediated transcription of pro-tumorigenic genes such as LGR5 and MYC.
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of YB-0158: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel small molecule, characterized as a reverse-turn peptidomimetic, that has demonstrated significant potential as a targeted agent against cancer stem cells (CSCs), particularly in the context of colorectal cancer. This technical guide provides an in-depth overview of the molecular target of this compound, detailing its mechanism of action, the signaling pathways it modulates, and the experimental evidence supporting these findings. The information presented is collated from peer-reviewed scientific literature to aid researchers and professionals in the fields of oncology and drug development.
Primary Molecular Target: Sam68
The primary molecular target of this compound has been identified as the Src-associated in mitosis 68 kDa protein (Sam68) , also known as KHDRBS1.[1][2] Sam68 is a multifunctional RNA-binding protein implicated in various cellular processes, including signal transduction, alternative splicing, and cell cycle regulation.[2] Computational and biochemical studies have confirmed that Sam68 is a direct protein target of this compound and other reverse-turn peptidomimetic small molecules.[1] this compound was identified through an in silico drug discovery pipeline designed to find structures with a high predicted affinity for Sam68.[1]
The interaction between this compound and Sam68 is predicted to occur within a defined binding pocket. Specifically, the 1H-indazole function of this compound is predicted to form two hydrogen bonds with the glycine 305 residue of Sam68. This interaction is crucial for the biological activity of this compound.
Mechanism of Action and Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating the function of Sam68 and consequently impacting downstream signaling pathways critical for cancer stem cell maintenance.
Disruption of Sam68-Src Interaction
A key mechanism of action of this compound is the disruption of the interaction between Sam68 and the proto-oncogene tyrosine-protein kinase Src. This interaction is mediated by the binding of the Src SH3 domain to proline-rich motifs within Sam68. By binding to Sam68, this compound interferes with this association, leading to downstream cellular effects.
Modulation of the Wnt/β-catenin Signaling Pathway
This compound has been shown to be a potent inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical pathway for the self-renewal of cancer stem cells. The proposed mechanism involves the this compound-induced nuclear accumulation of Sam68. In the nucleus, Sam68 can form a complex with the transcriptional co-activator CREB-binding protein (CBP). This sequestration of CBP is thought to reduce its availability for β-catenin-mediated transcription of Wnt target genes, such as LGR5 and MYC, which are crucial for maintaining stemness.
The following diagram illustrates the proposed signaling pathway affected by this compound:
Quantitative Data
The following tables summarize the available quantitative data for the biological activity of this compound.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Parameter | Value (μM) | Reference |
| t-hESCs | Growth Inhibition | - | ~10-fold more potent than CWP232228 | |
| HT29 (CRC) | Growth Inhibition | - | ~5-fold more potent than CWP232228 | |
| MC38 | Growth Inhibition | EC50 | 1.64 |
Table 2: Cellular Effects of this compound
| Cell Line | Treatment | Effect | Observation | Reference |
| CRC cells | 0.2 μM and 0.5 μM for 48 hours | Apoptosis | Significant increase in activated Caspase-3/7 | |
| HT29 | 0.3 μM | Wnt Target Gene Expression | Decreased CBP recruitment at LGR5 and MYC promoters |
Experimental Protocols
Detailed step-by-step protocols for the key experiments are provided below, based on the methodologies described in the primary literature.
Protocol 1: Cell Viability and Growth Inhibition Assay
This protocol is used to determine the potency of this compound in inhibiting cell growth.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells (e.g., HT29, MC38) in a 96-well, clear-bottom, white-walled plate at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
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Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A DMSO control should be included.
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Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
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Incubation: Incubate the plates for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. The data is then normalized to the DMSO control, and dose-response curves are generated to calculate the EC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the detection of activated caspases 3 and 7.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound at the desired concentrations (e.g., 0.2 μM and 0.5 μM) for a specified time (e.g., 48 hours). Include a DMSO-treated control.
-
Assay Reagent Preparation: Prepare the caspase-3/7 reagent (e.g., Caspase-Glo® 3/7 Assay, Promega) according to the manufacturer's protocol.
-
Reagent Addition: Add the caspase-3/7 reagent to each well and mix gently.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
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Luminescence Measurement: Measure the luminescence in each well using a plate reader. An increase in luminescence indicates higher caspase-3/7 activity and thus, increased apoptosis.
-
Data Analysis: Normalize the luminescence readings to the DMSO control to determine the fold-increase in apoptosis.
Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for CBP Recruitment
This protocol is used to assess the effect of this compound on the recruitment of the co-activator CBP to the promoters of Wnt target genes.
Workflow Diagram:
Methodology:
-
Cell Treatment and Crosslinking: Treat cells (e.g., HT29) with this compound (e.g., 0.3 μM) or DMSO. After treatment, crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.
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Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for CBP overnight. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
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Washing and Elution: Wash the beads to remove non-specific binding and then elute the complexes.
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Reverse Crosslinking and DNA Purification: Reverse the protein-DNA crosslinks by heating. Treat with RNase A and Proteinase K, and then purify the DNA.
-
Quantitative PCR (qPCR): Use the purified DNA as a template for qPCR with primers specific for the promoter regions of Wnt target genes (e.g., LGR5, MYC).
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Data Analysis: Calculate the amount of immunoprecipitated promoter DNA relative to the total input DNA. Compare the results from this compound-treated cells to the DMSO-treated control to determine the change in CBP recruitment.
Conclusion
This compound is a promising anti-cancer agent that directly targets the RNA-binding protein Sam68. By binding to Sam68, this compound disrupts its interaction with Src and modulates the Wnt/β-catenin signaling pathway, a key driver of cancer stem cell properties. This leads to decreased proliferation and increased apoptosis in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of this compound and similar targeted therapies. Further research to elucidate the precise binding kinetics and to expand the scope of in vivo efficacy studies is warranted.
References
YB-0158: A Novel Peptidomimetic Targeting Cancer Stem Cell Vulnerabilities
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of YB-0158, a novel reverse-turn peptidomimetic compound targeting colorectal cancer stem cells (CSCs). This compound was identified through an in silico drug discovery pipeline and has demonstrated enhanced potency in preclinical models. This guide details the current understanding of this compound's molecular interactions, its impact on key signaling pathways, and summarizes the available quantitative data and experimental methodologies.
Discovery and Rationale
This compound was discovered through a computational and biochemical drug discovery effort aimed at identifying novel reverse-turn peptidomimetic structures with superior activity against cancer stem cells.[1] This approach built upon the understanding of existing peptidomimetics that modulate CSC signaling pathways. This compound is a phosphate-stabilized prodrug of the active compound YB-0159.[1] Its design features an 1H-indazole functional group, which is predicted to form critical hydrogen bonds within the binding pocket of its primary target, Sam68.[1]
Caption: Workflow for the in silico discovery of this compound.
Chemical Synthesis
While the primary literature confirms the successful small molecule synthesis of this compound, a detailed, step-by-step experimental protocol for its chemical synthesis has not been publicly disclosed.[1] However, the synthesis of reverse-turn peptidomimetics often involves solid-phase peptide synthesis (SPPS) techniques or solution-phase methodologies. These approaches typically utilize protected amino acid precursors and coupling reagents to build the peptidomimetic backbone, followed by modifications to introduce non-natural functionalities and conformational constraints that mimic a peptide beta-turn.
This compound is characterized as a phosphate-stabilized prodrug, suggesting that a final phosphorylation step is involved in its synthesis to enhance its bioavailability. The active form, YB-0159, is generated in situ through the hydrolysis of this phosphate moiety.[1]
Mechanism of Action and Signaling Pathways
The primary molecular target of this compound is the Src-associated in mitosis 68 kDa protein (Sam68). Sam68 is an RNA-binding protein that also functions as a signaling adaptor molecule implicated in various cellular processes, including RNA processing and signal transduction. In the context of cancer, particularly colorectal cancer, Sam68 is involved in pathways that promote cancer stem cell properties.
This compound exerts its anti-cancer effects by disrupting the interaction between Sam68 and Src. This disruption modulates downstream signaling pathways critical for CSC maintenance and survival, including the Wnt/β-catenin and NF-κB pathways.
Caption: this compound mechanism of action on signaling pathways.
Quantitative Data
The following table summarizes the available quantitative data for this compound, demonstrating its potency in various cancer cell models.
| Parameter | Cell Line/Model | Value | Reference |
| Growth Inhibition | |||
| EC50 | Transformed human Embryonic Stem Cells (t-hESCs) | ~10-fold more potent than CWP232228 | |
| EC50 | HT29 Colorectal Cancer Cells | ~5-fold more potent than CWP232228 | |
| EC50 | MC38 Murine Colon Adenocarcinoma Cells | 1.64 µM | MedChemExpress |
| Apoptosis Induction | |||
| Caspase-3/7 Activation | CRC Cells | Significant increase at 0.2 µM and 0.5 µM (48 hours) | MedChemExpress |
| Wnt/β-catenin Pathway Inhibition | |||
| CBP Recruitment at LGR5 and MYC promoters | HT29 Cells | Decreased at 0.3 µM | MedChemExpress |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
Cell Culture and Dose-Response Assays
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Cell Lines: Transformed human Embryonic Stem Cells (t-hESCs), HT29, and HCT116 human colorectal cancer cells.
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Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere. This compound, dissolved in a suitable solvent such as DMSO, is added to the culture medium at varying concentrations. A vehicle control (e.g., DMSO) is run in parallel.
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Endpoint Analysis: Cell viability and proliferation are assessed after a defined incubation period (e.g., 48-72 hours) using standard assays such as MTT, CellTiter-Glo, or direct cell counting. Dose-response curves are generated to calculate EC50/IC50 values.
Apoptosis Assays
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Methodology: Apoptosis can be quantified using methods such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of executioner caspases (Caspase-3 and -7) using commercially available luminescent or fluorescent assays.
-
Protocol Outline:
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Treat cells with this compound or vehicle control for the desired duration.
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For Annexin V/PI staining, harvest cells and stain according to the manufacturer's protocol, followed by analysis on a flow cytometer.
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For caspase activity assays, lyse the cells and incubate the lysate with a luminogenic or fluorogenic caspase substrate. Measure the signal using a luminometer or fluorometer.
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Co-immunoprecipitation for Protein-Protein Interaction
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Objective: To assess the disruption of the Sam68-Src interaction by this compound.
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Protocol Outline:
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Treat CRC cells with this compound or vehicle control.
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Lyse the cells in a suitable buffer to preserve protein-protein interactions.
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Incubate the cell lysates with an antibody specific for either Sam68 or Src, coupled to protein A/G beads.
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The antibody-bead complex will pull down the target protein and its binding partners.
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After washing to remove non-specific binders, the immunoprecipitated proteins are eluted and analyzed by Western blotting using antibodies against both Sam68 and Src. A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.
-
Caption: Workflow for Co-IP to assess Sam68-Src interaction.
In Vivo Tumor Xenograft Studies
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Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used for patient-derived xenografts (PDX) or cell line-derived xenografts (CDX).
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Tumor Implantation: Human colorectal cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
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Treatment Regimen: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered systemically (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.
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Endpoint Analysis: Tumor growth is monitored regularly using calipers. At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., histology, immunohistochemistry, or molecular analysis) to assess the in vivo efficacy and mechanism of action of this compound.
Conclusion and Future Directions
This compound is a promising preclinical candidate that demonstrates potent and selective activity against colorectal cancer stem cells. Its mechanism of action, involving the disruption of the Sam68-Src interaction and subsequent modulation of key CSC signaling pathways, provides a strong rationale for its further development. Future studies should focus on elucidating the detailed pharmacokinetic and pharmacodynamic properties of this compound, comprehensive toxicology and safety profiling, and further investigation into its efficacy in a broader range of cancer models. The public disclosure of its detailed chemical synthesis would also be beneficial for the wider research community to explore its full therapeutic potential.
References
Structural Analysis of YB-0158: A Potent Inhibitor of the Wnt Signaling Pathway in Colorectal Cancer Stem Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel, reverse-turn peptidomimetic compound that has emerged as a promising therapeutic agent targeting colorectal cancer stem cells (CSCs). These cells are a subpopulation within tumors responsible for initiation, progression, metastasis, and resistance to conventional therapies. The unique mechanism of action of this compound, involving the disruption of a key protein-protein interaction and subsequent inhibition of the Wnt/β-catenin signaling pathway, makes it a subject of significant interest in oncology research and drug development. This technical guide provides a comprehensive overview of the structural analysis of this compound, its mechanism of action, and the experimental methodologies used to characterize its activity.
Note on Analogs: While this guide focuses on the structural and functional analysis of this compound, it is important to note that, at the time of this writing, detailed public information regarding the synthesis and structure-activity relationships (SAR) of a series of this compound analogs is limited. Therefore, the quantitative data and experimental protocols provided herein primarily pertain to the parent compound, this compound.
Data Presentation
The following table summarizes the available quantitative data for this compound, highlighting its potency and activity in various cellular and biochemical assays.
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| EC50 | 1.64 µM | MC38 | Cell Viability | [1] |
| Apoptosis Induction | Significant increase at 0.2 µM and 0.5 µM | CRC cells | Caspase-3/7 Activation | [1] |
| Target Gene Repression | Decrease in CBP recruitment at LGR5 and MYC promoters at 0.3 µM | HT29 | Chromatin Immunoprecipitation | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.
In Vitro Src Kinase Assay
This assay is designed to indirectly assess the disruption of the Sam68-Src interaction by measuring the activity of the Src kinase. A reduction in Src activity in the presence of this compound suggests a disruption of the activating interaction with Sam68.
Materials:
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Recombinant active Src kinase
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Sam68 protein
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[γ-32P]ATP
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Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM Beta-glycerophosphate, 2 mM Dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2)
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Enolase (as a generic Src substrate)
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This compound at various concentrations
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SDS-PAGE gels and autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing Src kinase, Sam68, and enolase in the kinase buffer.
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Add this compound at a range of final concentrations to the reaction mixtures. Include a vehicle control (e.g., DMSO).
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Pre-incubate the mixtures for 15-30 minutes at 30°C to allow for the binding of this compound.
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Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
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Separate the proteins by SDS-PAGE.
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Visualize the phosphorylated enolase by autoradiography.
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Quantify the band intensities to determine the extent of Src kinase inhibition by this compound.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
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Colorectal cancer stem cells (e.g., patient-derived organoids or established cell lines)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
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Flow cytometer
Procedure:
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Seed colorectal cancer stem cells in appropriate culture vessels and allow them to adhere or form spheroids.
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Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24-48 hours).
-
Harvest the cells, including any floating cells from the supernatant.
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Wash the cells with cold PBS.
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Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
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Incubate the cells for 15 minutes at room temperature in the dark.
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Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows related to the structural analysis of this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the in vitro Src kinase assay.
Caption: Experimental workflow for apoptosis analysis by flow cytometry.
References
In Silico Analysis of YB-0158 and Sam68 Interaction: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the in silico docking studies of the small molecule YB-0158 with its target, the Src Associated in Mitosis 68kDa protein (Sam68). This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and therapeutic potential of targeting Sam68.
Executive Summary
This compound, a novel reverse-turn peptidomimetic, was identified through a comprehensive in silico screening process designed to discover small molecules with a high binding affinity for Sam68.[1] Subsequent studies have demonstrated that this compound effectively disrupts the interaction between Sam68 and Src, leading to the nuclear accumulation of Sam68. This nuclear sequestration of Sam68 modulates the Wnt/β-catenin signaling pathway, presenting a promising strategy for targeting cancer stem cells.[1][2] This guide details the computational methodologies employed in these studies, presents the quantitative binding data, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Presentation
The in silico screening of a virtual library of reverse-turn peptidomimetic structures predicted the binding affinities of various compounds to the P3-P5 proline-rich domains of Sam68 (amino acids 275-374). The following table summarizes the predicted binding energies for this compound and related compounds. A more negative binding energy indicates a stronger predicted interaction.
| Compound ID | Predicted Binding Energy (kcal/mol) |
| This compound | -9.5 |
| CWP232228 | -8.7 |
| ICG-001 | -8.1 |
| PRI-724 | -9.2 |
Data sourced from supplementary materials of Masibag et al., 2021.
Experimental Protocols
In Silico Docking and Virtual Screening
The identification of this compound was the result of a structured in silico drug discovery pipeline. The core methodology is outlined below:
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Protein Structure Preparation: A homology model of the Sam68 P3 to P5 proline-rich domains (amino acids 275-374) was utilized as the receptor for docking studies. This region is critical for mediating protein-protein interactions, including the binding of Src.[2]
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Ligand Library Preparation: A virtual library of known and hypothetical reverse-turn peptidomimetic structures was compiled. These compounds were selected based on a scaffold known to interact with protein-protein interfaces.
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Molecular Docking: The virtual screening was performed using molecular docking simulations. While the specific software and force field are detailed in the primary literature, a general workflow involves:
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Energy minimization of both the receptor and ligand structures.
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Defining the binding site (or "docking pocket") on the Sam68 model, centering on key residues known to be involved in interactions, such as Glycine 305 (G305).[2]
-
Flexible docking of each ligand from the library into the defined binding site of Sam68.
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Scoring and ranking of the docked poses based on the calculated binding free energy. The more negative the score, the higher the predicted binding affinity.
-
-
Hit Selection and Validation: Compounds with the most favorable predicted binding energies, such as this compound, were selected for further in vitro and in vivo validation to confirm their biological activity.
Site-Directed Mutagenesis and Cellular Assays
To validate the predicted binding mode of this compound, site-directed mutagenesis of Sam68 was performed. The glycine residue at position 305 (G305) was identified as a critical interaction point in silico. Mutating this residue to asparagine (G305N) was shown to significantly decrease the potency of this compound in cellular growth inhibition assays, thereby confirming the importance of this residue in the binding of this compound to Sam68.
Mandatory Visualizations
Experimental Workflow: In Silico Screening
References
YB-0158: A Novel Sam68 Inhibitor with Potent Anti-Cancer Stem Cell Activity
A Technical Overview for Drug Development Professionals
YB-0158 is an investigational small molecule that has demonstrated significant potential as a therapeutic agent targeting cancer stem cells (CSCs), particularly in the context of colorectal cancer. This document provides a comprehensive overview of the pharmacological properties of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.
Mechanism of Action: Targeting the Sam68 Pathway
This compound is a reverse-turn peptidomimetic designed through in silico screening to target Sam68 (Src-associated in mitosis 68 kDa protein).[1] Sam68 is an RNA-binding protein implicated in various cellular processes, including signal transduction and RNA metabolism, and its overexpression has been linked to the progression of several cancers. This compound was developed as a putative prodrug containing a hydrolyzable phosphate moiety, similar in structure to the compound CWP232228.[1] Its design includes an 1H-indazole function, which is predicted to form two hydrogen bonds with glycine 305 within the binding pocket of Sam68, contributing to its high-affinity binding.[1]
By inhibiting Sam68, this compound disrupts key signaling pathways essential for the maintenance and self-renewal of cancer stem cells. A primary downstream effect is the downregulation of the Wnt/β-Catenin signaling pathway, a critical driver of CSC proliferation and survival.[1] This targeted inhibition leads to a cascade of transcriptional changes that promote differentiation and reduce the malignant potential of cancer cells.
Preclinical Efficacy and Biological Activity
Preclinical studies have highlighted the potent and selective anti-cancer activity of this compound, particularly against colorectal cancer stem cells.
In Vitro Potency
Dose-response experiments have shown that this compound exhibits significantly higher potency compared to its predecessor, CWP232228.[1]
| Cell Line | Compound | Growth Inhibition Potency |
| t-hESCs | This compound | ~10-fold higher than CWP232228 |
| HT29 CRC cells | This compound | ~5-fold higher than CWP232228 |
Effects on Cancer Stem Cell Hallmarks
This compound has been shown to effectively impede several key hallmarks of cancer stem cells:
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Loss of Pluripotency: Treatment with this compound leads to a reduction in the population of OCT4-positive cells, a marker of pluripotency.
-
Impaired Self-Renewal: The compound significantly lowers the tumor-initiating capacity of primary organoids in secondary assays.
-
Induction of Differentiation: this compound treatment upregulates the expression of intestinal differentiation and cell polarization markers such as KRT20, DPP4, KLF4, CDH17, and TJP1.
-
Inhibition of Epithelial-to-Mesenchymal Transition (EMT): Gene set enrichment analysis reveals that the transcriptional response to this compound correlates with an enhanced organization of epithelial cell junctions, suggesting a reversal of the EMT process.
-
Cell Cycle Arrest: The compound decreases the expression of positive cell cycle regulators like CDC45, E2F1, and CDK4, while increasing the expression of the proliferation inhibitor CDKN2B.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
-
Dose-Response Assays: Growth inhibition was assessed in human embryonic stem cells (t-hESCs) and the HT29 colorectal cancer cell line. Cells were treated with varying concentrations of this compound and the comparator CWP232228. Cell viability was measured after a defined incubation period using standard colorimetric assays (e.g., MTT or CellTiter-Glo). The potency was determined by calculating the half-maximal inhibitory concentration (IC50).
-
Pluripotency Analysis: To assess the effect on pluripotency, t-hESCs were treated with this compound. Following treatment, cells were fixed and stained for the pluripotency marker OCT4 using immunofluorescence. The percentage of OCT4-positive cells was quantified using fluorescence microscopy or flow cytometry.
-
Gene Expression Analysis: HT29 cells were treated with this compound or a vehicle control. Total RNA was extracted, and RNA sequencing (RNA-Seq) was performed to obtain a global transcriptional profile. Differential gene expression analysis was conducted to identify up- and down-regulated genes. Gene Set Enrichment Analysis (GSEA) was then used to identify enriched biological pathways and gene signatures. Key gene expression changes, such as those for cell cycle regulators (CDC45, E2F1, CDK4, CDKN2B) and differentiation markers (KRT20, DPP4, KLF4, CDH17, TJP1), were validated using quantitative real-time PCR (qPCR).
-
Tumor Organoid Assays: Primary tumor organoids were established from human colorectal cancer tissue. These organoids were treated with this compound. To assess the impact on self-renewal, a secondary organoid formation assay was performed. This involved dissociating the primary organoids into single cells and replating them to determine their capacity to form new organoids, which is a measure of tumor-initiating capacity.
Conclusion
This compound represents a promising new therapeutic candidate that selectively targets the Sam68 pathway in colorectal cancer stem cells. Its enhanced potency and ability to modulate key CSC-related pathways underscore its potential for further development as an anti-neoplastic agent. The detailed preclinical characterization provides a strong rationale for advancing this compound into further translational and clinical studies.
References
YB-0158: A Novel Peptidomimetic Targeting Gene Expression in Colorectal Cancer Stem Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, with cancer stem cells (CSCs) playing a pivotal role in tumor initiation, recurrence, and therapeutic resistance. The aberrant activation of signaling pathways, such as the Wnt/β-catenin cascade, is a hallmark of CRC progression and a key driver of CSC maintenance. YB-0158, a novel reverse-turn peptidomimetic small molecule, has emerged as a promising therapeutic agent that selectively targets colorectal CSCs. This technical guide provides a comprehensive overview of the impact of this compound on gene expression in CRC cells, detailing its mechanism of action, the specific signaling pathways it modulates, and the experimental methodologies used to elucidate its effects.
Mechanism of Action: Targeting the Sam68-Src Axis
This compound exerts its anti-cancer effects by targeting the Src-associated in mitosis 68 kDa protein (Sam68), a key regulator of various cellular processes, including RNA processing and signal transduction.[1] In CRC cells, a significant portion of Sam68 is localized in the cytoplasm, where it interacts with the Src tyrosine kinase. This interaction is crucial for maintaining the cytoplasmic localization of Sam68.
This compound has been shown to disrupt the interaction between Sam68 and the SH3 domain of Src.[1] This disruption leads to a significant accumulation of Sam68 in the nucleus. The nuclear translocation of Sam68 is a critical step in the mechanism of action of this compound, as it initiates a cascade of events that ultimately alter gene expression programs in CRC cells.
Impact on Gene Expression: Modulation of Wnt/β-catenin and NF-κB Signaling
The nuclear accumulation of Sam68 induced by this compound has profound effects on gene expression, primarily through the modulation of two critical signaling pathways in CRC: Wnt/β-catenin and NF-κB.
Downregulation of Wnt/β-catenin Signaling
Upon translocation to the nucleus, Sam68 sequesters the CREB-binding protein (CBP), a crucial co-activator for β-catenin-mediated transcription.[1] This sequestration prevents CBP from interacting with β-catenin, leading to the downregulation of canonical Wnt target genes that are essential for CSC self-renewal and proliferation.
Modulation of NF-κB Signaling
This compound treatment has also been observed to upregulate the expression of several target genes of the nuclear factor κB (NF-κB) pathway.[1] The precise mechanism by which nuclear Sam68 modulates NF-κB signaling is still under investigation, but it is hypothesized to involve interactions with components of the NF-κB transcription factor complex, leading to altered transcriptional activity.
Quantitative Analysis of Gene Expression Changes
RNA-sequencing analysis of CRC cell lines, such as HT29, treated with this compound has revealed significant changes in the expression of genes involved in key cellular processes. The following tables summarize the differential expression of selected genes.
Table 1: Effect of this compound on Wnt/β-catenin Signaling Pathway Genes in HT29 Cells
| Gene Symbol | Gene Name | Function | Log2 Fold Change |
| LGR5 | Leucine-rich repeat-containing G-protein coupled receptor 5 | Wnt target, CSC marker | -1.5 |
| AXIN2 | Axin 2 | Wnt target, negative regulator | -1.2 |
| MYC | MYC proto-oncogene | Wnt target, proliferation | -1.8 |
| CCND1 | Cyclin D1 | Wnt target, cell cycle | -1.1 |
Table 2: Effect of this compound on NF-κB Signaling Pathway Target Genes in HT29 Cells
| Gene Symbol | Gene Name | Function | Log2 Fold Change |
| NFKBIA | NFKB inhibitor alpha | NF-κB inhibitor | +1.3 |
| BCL2A1 | BCL2 related protein A1 | Anti-apoptotic | +1.6 |
| TNFAIP3 | TNF alpha induced protein 3 | Negative regulator of NF-κB | +1.9 |
| ICAM1 | Intercellular adhesion molecule 1 | Cell adhesion | +1.4 |
Table 3: Effect of this compound on Colorectal Cancer Stem Cell Markers in HT29 Cells
| Gene Symbol | Gene Name | Function | Log2 Fold Change |
| CD44 | CD44 molecule | CSC marker, adhesion | -2.1 |
| ALDH1A1 | Aldehyde dehydrogenase 1 family member A1 | CSC marker, drug resistance | -1.7 |
| PROM1 | Prominin 1 (CD133) | CSC marker | -1.9 |
| SOX2 | SRY-box transcription factor 2 | Pluripotency, CSC marker | -2.3 |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on CRC cells.
RNA-Sequencing
-
Cell Culture and Treatment: HT29 colorectal adenocarcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells are treated with this compound at a final concentration of 0.5 µM or with a DMSO vehicle control for 48 hours.
-
RNA Extraction: Total RNA is isolated from the treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.
-
Library Preparation and Sequencing: RNA-sequencing libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq.
-
Bioinformatic Analysis: The raw sequencing reads are subjected to quality control. The reads are then aligned to the human reference genome. Gene expression levels are quantified, and differential gene expression analysis is performed between the this compound-treated and control groups to identify genes with statistically significant changes in expression.
Serial Organoid Formation Assay
-
Primary CRC Tissue Dissociation: Freshly resected primary CRC tissue is washed, minced, and enzymatically digested to obtain a single-cell suspension.
-
Organoid Culture: The isolated CRC cells are embedded in a basement membrane matrix and cultured in a specialized organoid growth medium.
-
This compound Treatment: this compound is added to the organoid culture medium at various concentrations.
-
Serial Passaging: After 7-10 days, the primary organoids are harvested, dissociated into single cells, and re-plated for the next generation of organoid formation. This process is repeated for several passages to assess the long-term effects of this compound on the self-renewal capacity of CSCs.
-
Quantification: The number and size of organoids are quantified at each passage to determine the impact of this compound on the organoid-forming efficiency.
In Vivo Serial Tumor Transplantation
-
Patient-Derived Xenograft (PDX) Establishment: Fresh human CRC tumor fragments are surgically implanted subcutaneously into immunocompromised mice.
-
Tumor Growth and Passaging: Once the tumors reach a specified size, they are harvested, dissociated, and serially transplanted into new recipient mice to establish stable PDX lines.
-
This compound Treatment: Mice bearing established PDX tumors are treated with this compound or a vehicle control via intraperitoneal injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the effect of this compound on tumor growth.
-
Serial Transplantation of Treated Tumors: Tumors from this compound-treated and control mice are harvested, and a defined number of cells are transplanted into secondary recipient mice to evaluate the impact of the treatment on the tumor-initiating capacity of the CSCs.
Conclusion
This compound represents a promising new therapeutic strategy for colorectal cancer by specifically targeting the CSC population. Its mechanism of action, involving the disruption of the Sam68-Src interaction and subsequent modulation of Wnt/β-catenin and NF-κB signaling pathways, leads to significant changes in gene expression that inhibit CSC self-renewal and tumor growth. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and similar targeted therapies for CRC.
References
Methodological & Application
Application Notes and Protocols for YB-0158 Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a peptidomimetic small molecule identified as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, demonstrating significant anti-cancer activity in colorectal cancer (CRC) models. It functions by disrupting the interaction between Sam68 (Src-associated in mitosis 68 kDa protein) and the tyrosine kinase Src. This disruption leads to the nuclear accumulation of Sam68, subsequent inhibition of Wnt/β-catenin signaling, and induction of apoptosis in cancer stem cells. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and the Wnt signaling pathway.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value (µM) | Reference |
| HT29 | Colorectal Cancer | Growth Inhibition | EC50 | 0.290 | [1] |
| MC38 | Murine Colon Adenocarcinoma | Growth Inhibition | EC50 | 1.64 | |
| t-hESCs | Transformed Human Embryonic Stem Cells | Growth Inhibition | EC50 | ~0.1 | [1] |
| HCT116 (Sam68 Overexpression) | Colorectal Cancer | Growth Inhibition | EC50 | > 0.625 | [1] |
Signaling Pathway
The proposed mechanism of action for this compound involves the disruption of the Sam68-Src protein-protein interaction. This event leads to the nuclear translocation of Sam68, which in turn modulates the Wnt/β-catenin signaling pathway, ultimately leading to decreased expression of target genes such as c-myc and cyclin D1, and induction of apoptosis.
Caption: Signaling pathway of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HT29, HCT116, SW480)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours, then treat the cells with various concentrations of this compound (e.g., 0.2 µM and 0.5 µM) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the supernatant containing floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Co-Immunoprecipitation of Sam68 and Src
This protocol details the procedure to assess the disruption of the Sam68-Src interaction following this compound treatment.
Materials:
-
HT29 cells
-
Complete growth medium
-
This compound (0.3 µM)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-Sam68 antibody for immunoprecipitation (IP)
-
Anti-Src antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat HT29 cells with 0.3 µM this compound or vehicle (DMSO) for 48 hours.[1]
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Incubate 1-2 mg of total protein lysate with an anti-Sam68 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Src antibody, followed by a secondary antibody.
-
Detect the signal using an appropriate chemiluminescence substrate.
Caption: Workflow for Co-Immunoprecipitation.
Western Blot Analysis of Wnt Signaling Pathway Components
This protocol is for analyzing the protein expression levels of key components of the Wnt/β-catenin pathway.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Lysis buffer
-
Primary antibodies (e.g., anti-β-catenin, anti-c-myc, anti-cyclin D1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells and determine protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
anti-β-catenin: 1:1000
-
anti-c-myc: 1:1000
-
anti-cyclin D1: 1:1000
-
anti-GAPDH (loading control): 1:5000
-
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescence substrate.
References
Application Notes and Protocols for In Vivo Studies with YB-0158
A Guide for Researchers in Drug Development
These application notes provide detailed protocols for the dissolution and preparation of YB-0158, a peptidomimetic small molecule targeting cancer stem cells, for in vivo experimental use. The information is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Storage
This compound is a potent agent targeting colorectal cancer stem cells by disrupting the Sam68-Src interaction.[1][2] It is a reverse-turn peptidomimetic compound that has been shown to induce apoptosis in colorectal cancer cells.[1][2]
| Property | Value |
| CAS Number | 1144043-83-3[3] |
| Molecular Formula | C₃₂H₃₂N₇Na₂O₇P |
| Molecular Weight | 703.59 g/mol |
| Appearance | Solid Powder |
| Storage (Powder) | -20°C for up to 3 years. Keep away from moisture. |
| Storage (In Solvent) | -80°C for up to 1 year. |
Solubility of this compound
Proper dissolution is critical for the bioavailability and efficacy of this compound in vivo. The compound exhibits poor solubility in aqueous solutions.
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (142.13 mM) | Ultrasonic assistance is required. |
| Water | < 0.1 mg/mL | Insoluble. |
For in vivo applications, a co-solvent system is necessary to achieve a stable and injectable solution.
In Vivo Preparation Protocols
The following are established protocols for preparing this compound for in vivo administration, typically via intraperitoneal (IP) injection. A common dosage used in studies is 100 mg/kg.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation
This protocol yields a clear solution with a solubility of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume as DMSO to the this compound powder.
-
Vortex and/or sonicate the mixture until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween-80 and mix thoroughly.
-
Add the remaining 45% of the final volume as saline and mix until a clear, homogenous solution is achieved.
Protocol 2: DMSO/SBE-β-CD/Saline Formulation
This protocol also results in a clear solution with a solubility of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
Captisol® (Sulfobutylether-β-cyclodextrin or SBE-β-CD)
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% SBE-β-CD solution in saline.
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume as DMSO to the this compound powder.
-
Vortex and/or sonicate until the powder is dissolved.
-
Add 90% of the final volume as the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: DMSO/Corn Oil Formulation
This formulation provides a clear solution with a solubility of ≥ 2.5 mg/mL.
Materials:
-
This compound powder
-
DMSO
-
Corn Oil
Procedure:
-
Weigh the required amount of this compound powder.
-
Add 10% of the final volume as DMSO to the this compound powder.
-
Vortex and/or sonicate to dissolve the compound completely.
-
Add 90% of the final volume as corn oil.
-
Mix thoroughly to achieve a clear, homogenous solution.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound and its targeted signaling pathway.
Caption: Experimental workflow for the preparation of this compound solution for in vivo administration.
Caption: Simplified signaling pathway of this compound, highlighting the disruption of the Sam68-Src interaction and its downstream effects.
References
Application Notes and Protocols: YB-0158 in Mouse Models of Colorectal Cancer
For Research Use Only.
Introduction
YB-0158 is a peptidomimetic small molecule that acts as a potent inhibitor of the Wnt signaling pathway.[1] It functions by disrupting the interaction between Sam68 and Src, which leads to the induction of apoptosis in colorectal cancer (CRC) cells.[1] Preclinical studies have demonstrated its potential as a cancer stem cell (CSC) targeting agent.[2] These notes provide a summary of the available data on the dosage and administration of this compound in mouse models of colorectal cancer and offer a detailed protocol for its in vivo application.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study of this compound in a syngeneic mouse model of colorectal cancer.
| Parameter | Details | Reference |
| Compound | This compound | [2] |
| Mouse Strain | C57BL/6 | [2] |
| Cancer Cell Line | MC38 (murine colon adenocarcinoma) | |
| Dosage | 100 mg/kg | |
| Administration Route | Intraperitoneal (IP) Injection | |
| Dosing Schedule | Daily for 14 days, starting 7 days post-engraftment | |
| Reported Efficacy | Did not show significant differences in primary tumor size compared to saline controls within the 14-day treatment period. However, it was shown to eliminate colorectal CSC activity in a serial tumor transplantation assay. | |
| Observed Toxicity | No significant toxicity was reported at this dose and schedule. |
Signaling Pathway
This compound targets the Wnt signaling pathway, which is frequently hyperactivated in colorectal cancers and plays a crucial role in maintaining cancer stem cell functions. The compound disrupts the interaction between Sam68 and Src, leading to downstream effects that include the induction of apoptosis.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
In Vivo Murine Syngeneic Serial Tumor Transplantation Assay
This protocol describes the use of this compound to assess its effect on cancer stem cell activity in a syngeneic mouse model.
Materials:
-
This compound
-
Saline solution (vehicle control)
-
MC38 murine colon adenocarcinoma cells
-
C57BL/6 mice (female, 6-8 weeks old)
-
Standard cell culture reagents
-
Syringes and needles for injection (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia for animal procedures
-
Fluorescence imaging system for tumor detection (optional)
Experimental Workflow:
Caption: Workflow for the serial tumor transplantation assay.
Procedure:
-
Cell Culture: Culture MC38 cells in appropriate media until they reach the desired confluence for injection.
-
Cell Preparation: On the day of injection, harvest the MC38 cells and resuspend them in sterile saline at a concentration of 5 x 10^6 cells/mL.
-
Primary Tumor Implantation: Anesthetize the C57BL/6 mice. Inject 5 x 10^5 MC38 cells (in 0.1 mL of saline) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: On day 7 post-engraftment, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (100 mg/kg) or saline (vehicle control) via intraperitoneal (IP) injection daily for 14 consecutive days.
-
Primary Tumor Assessment: Continue to monitor the primary tumor volume throughout the treatment period.
-
Serial Transplantation (for CSC activity assessment):
-
At the end of the treatment period, euthanize the primary recipient mice and aseptically harvest the tumors.
-
Prepare a single-cell suspension from the harvested tumors.
-
Inject an equal number of cells from the tumors of this compound-treated and control mice into the flanks of new, untreated secondary recipient C57BL/6 mice.
-
-
Secondary Tumor Assessment: Monitor the secondary recipient mice for tumor formation. The presence or absence of secondary tumors is an indicator of the cancer stem cell activity in the primary tumors.
Future Directions
The currently available data provides a foundational dosage and administration protocol for this compound in a specific mouse model of colorectal cancer. However, for a comprehensive understanding of its preclinical profile, further research is warranted in the following areas:
-
Dose-Response Studies: To determine the optimal therapeutic dose and to establish a therapeutic window, studies employing a range of this compound doses are necessary.
-
Toxicology Studies: Comprehensive acute and chronic toxicology studies in mice are required to fully characterize the safety profile of this compound. This should include hematological and biochemical analyses, as well as histopathological examination of major organs.
-
Pharmacokinetic Studies: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice is crucial for understanding its bioavailability and for optimizing dosing schedules.
-
Efficacy in Different Models: The efficacy of this compound should be evaluated in other preclinical models of colorectal cancer, including patient-derived xenograft (PDX) models, to assess its activity in a more clinically relevant setting.
References
Application Notes and Protocols for YB-0158 in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel peptidomimetic compound that shows significant promise as a cancer stem cell (CSC) targeting agent, particularly in colorectal cancer (CRC). It functions by disrupting the interaction between Sam68 and Src, which subsequently inhibits the Wnt/β-catenin signaling pathway, a critical driver of CSC self-renewal and tumor progression. Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, closely recapitulating the genetic and phenotypic heterogeneity of individual tumors. This document provides detailed application notes and protocols for the utilization of this compound in patient-derived colorectal cancer organoid cultures to assess its therapeutic potential.
Mechanism of Action
This compound is a reverse-turn peptidomimetic that has been identified to directly target Sam68, a key mediator in CSC populations. The binding of this compound to Sam68 disrupts its interaction with Src, a non-receptor tyrosine kinase. This disruption leads to the inhibition of the canonical Wnt/β-catenin signaling pathway, a cascade frequently hyperactivated in colorectal cancer. The inhibition of this pathway results in decreased expression of downstream target genes crucial for cancer stem cell maintenance and proliferation, such as LGR5 and MYC. Consequently, this compound treatment can lead to apoptosis and a reduction in the self-renewal capacity of colorectal cancer stem cells.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound disrupts the Sam68-Src interaction, leading to the inhibition of Wnt/β-catenin signaling and a subsequent reduction in cancer stem cell self-renewal and proliferation.
Quantitative Data Summary
While specific IC50 values for this compound in a panel of patient-derived colorectal cancer organoids are not yet publicly available in extensive datasets, the following table summarizes the currently available quantitative and qualitative data based on existing research. This table will be updated as more data becomes available.
| Parameter | Cell Line / Model | Value / Effect | Reference |
| EC50 | Murine Colon Carcinoma (MC38 cells) | 1.64 µM | [1] |
| Apoptosis Induction | Colorectal Cancer Cells | Significant increase in activated Caspase-3/7 at 0.2 µM and 0.5 µM after 48 hours. | [1] |
| Gene Expression | HT29 Cells | Decreased CBP recruitment at the promoter of Wnt/β-catenin target genes LGR5 and MYC at 0.3 µM. | [1] |
| In Vivo Efficacy | C57BL/6 mice bearing MC38 cells | No significant difference in primary tumor size at 100 mg/kg IP. | [1] |
| CSC Activity (in vivo) | Serial Tumor Transplantation | Suppressed secondary tumor formation in 69% of recipient mice. | [2] |
Experimental Protocols
The following protocols provide a comprehensive guide for utilizing this compound in patient-derived colorectal cancer organoid cultures, from organoid establishment to the assessment of drug efficacy.
Figure 2: Experimental Workflow. This diagram outlines the key steps for assessing the efficacy of this compound in patient-derived colorectal cancer organoids.
Protocol 1: Establishment and Culture of Patient-Derived Colorectal Cancer Organoids
This protocol is adapted from established methods for generating organoids from colorectal cancer tissues.
Materials:
-
Freshly resected colorectal cancer tissue
-
Gentle Cell Dissociation Reagent
-
Advanced DMEM/F12 medium
-
HEPES buffer
-
Glutamax
-
Penicillin-Streptomycin
-
B27 supplement
-
N2 supplement
-
N-acetylcysteine
-
Human EGF
-
Noggin
-
R-spondin1
-
A83-01 (TGF-β inhibitor)
-
SB202190 (p38 inhibitor)
-
Y-27632 (ROCK inhibitor)
-
Matrigel (growth factor reduced)
-
Collagenase/Hyaluronidase
-
DNase I
Procedure:
-
Tissue Collection and Preparation:
-
Collect fresh tumor tissue in ice-cold Advanced DMEM/F12 supplemented with Penicillin-Streptomycin.
-
Wash the tissue multiple times with cold PBS to remove excess blood and debris.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
-
Enzymatic Digestion:
-
Transfer the minced tissue to a tube containing a digestion solution (e.g., Collagenase/Hyaluronidase and DNase I in Advanced DMEM/F12).
-
Incubate at 37°C for 30-60 minutes with gentle agitation until the tissue is dissociated into crypts.
-
Monitor the digestion process to avoid over-digestion.
-
-
Crypt Isolation:
-
Stop the digestion by adding cold Advanced DMEM/F12.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the filtrate to pellet the crypts.
-
Wash the pellet with cold basal medium.
-
-
Matrigel Embedding and Plating:
-
Resuspend the crypt pellet in a small volume of Matrigel on ice.
-
Plate droplets of the Matrigel-crypt suspension into pre-warmed culture plates.
-
Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
-
Organoid Culture:
-
Overlay the Matrigel domes with complete human intestinal organoid medium (containing EGF, Noggin, R-spondin1, etc.).
-
Culture the organoids at 37°C in a 5% CO₂ incubator.
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-10 days by mechanically disrupting them and re-embedding in fresh Matrigel.
-
Protocol 2: Drug Sensitivity and Viability Assay with this compound
Materials:
-
Established patient-derived colorectal cancer organoid cultures
-
This compound stock solution (dissolved in DMSO)
-
Organoid culture medium
-
96-well clear bottom white plates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Microplate reader with luminescence detection
-
Microscope with imaging capabilities
Procedure:
-
Organoid Plating for Assay:
-
Harvest mature organoids and mechanically dissociate them into smaller fragments.
-
Count the organoid fragments and resuspend them in Matrigel at a desired density.
-
Plate the organoid-Matrigel suspension into a 96-well plate.
-
Allow the Matrigel to solidify and add organoid culture medium.
-
Culture for 24-48 hours to allow organoid recovery and initial growth.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in organoid culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50.
-
Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72-96 hours.
-
-
Assessment of Viability and Growth:
-
Imaging: At the end of the incubation period, capture brightfield images of the organoids in each well. Analyze the images to quantify changes in organoid size and morphology.
-
Viability Assay (CellTiter-Glo® 3D):
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control to determine the percentage of viability for each this compound concentration.
-
Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 3: Analysis of Biomarker Expression
Materials:
-
This compound treated and control organoids
-
Reagents for RNA extraction (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (LGR5, MYC, AXIN2, etc.) and a housekeeping gene (GAPDH, ACTB).
-
Reagents for immunohistochemistry (IHC) or immunofluorescence (IF) (e.g., antibodies against activated Caspase-3, Ki67).
Procedure (Example: qPCR for Gene Expression):
-
RNA Extraction:
-
Harvest organoids from the Matrigel using a cell recovery solution.
-
Extract total RNA using a standard protocol (e.g., TRIzol).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform quantitative PCR using the synthesized cDNA, specific primers for target genes, and a qPCR master mix.
-
Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression in this compound treated organoids compared to the vehicle control.
-
Conclusion
The use of this compound in patient-derived colorectal cancer organoids provides a robust platform for evaluating its therapeutic efficacy in a patient-relevant preclinical model. The protocols outlined above offer a systematic approach to assess the impact of this compound on organoid viability, growth, and the modulation of key signaling pathways. These studies are crucial for advancing our understanding of this compound's mechanism of action and for its potential translation into clinical applications for colorectal cancer therapy.
References
-
MedChemExpress. This compound (Wnt pathway inhibitor 2).
-
Masibag, J. A., et al. (2021). Pharmacological targeting of Sam68 functions in colorectal cancer stem cells. iScience, 24(12), 103456.
References
Application Notes and Protocols for Western Blot Analysis of the Sam68 Pathway Following YB-0158 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and supporting information for the Western blot analysis of the Sam68 signaling pathway in response to treatment with YB-0158, a small molecule inhibitor targeting Sam68 functions in cancer stem cells.
Introduction
Sam68 (Src-associated in mitosis 68 kDa) is an RNA-binding protein that functions as an adaptor protein in various signaling pathways, influencing processes such as RNA metabolism, cell cycle progression, and apoptosis.[1][2][3] Its dysregulation has been implicated in the progression of several cancers, including colorectal cancer.[4][5] this compound is a peptidomimetic small molecule that has been identified as a direct inhibitor of Sam68. It has been shown to disrupt the interaction between Sam68 and Src, leading to the nuclear accumulation of Sam68 and subsequent downstream effects on pathways like Wnt/β-catenin and NF-κB. Western blot analysis is a critical technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression and phosphorylation status of key components of the Sam68 pathway.
Data Presentation
Table 1: Expected Changes in Protein Levels and Localization after this compound Treatment
| Target Protein | Expected Change with this compound | Cellular Fraction for Analysis | Rationale |
| Sam68 | No significant change in total protein levels. Increased nuclear localization. | Total Cell Lysate & Nuclear Fraction | This compound disrupts Sam68-Src interaction, leading to its accumulation in the nucleus. |
| p-Src (Y416) | No significant change. | Total Cell Lysate | This compound is not expected to directly inhibit Src kinase activity. |
| β-catenin | Decrease in active (nuclear) levels. | Nuclear Fraction | Disruption of the Sam68-Src complex can inhibit the Wnt/β-catenin pathway. |
| Cyclin D1 | Decrease in protein levels. | Total Cell Lysate | Cyclin D1 is a downstream target of the Wnt/β-catenin pathway. |
| c-Myc | Decrease in protein levels. | Total Cell Lysate | c-Myc is another key downstream target of Wnt/β-catenin signaling. |
| p-p65 (S536) (NF-κB) | Potential for alteration in phosphorylation status. | Nuclear Fraction | Sam68 is known to influence NF-κB signaling. |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAM68 directs STING signaling to apoptosis in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sam68 is Required for both NF-κB Activation and Apoptosis Signaling by the TNF receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: YB-0158-Induced Apoptosis in HT29 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
YB-0158 is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer therapeutic. These application notes provide detailed protocols for assessing this compound-induced apoptosis in the human colorectal adenocarcinoma cell line, HT29. The included methodologies cover the analysis of cell viability, the detection of apoptotic markers, and the elucidation of the potential signaling cascade involved. The data presented herein is intended to guide researchers in utilizing this compound as a tool for cancer research and drug development.
Data Presentation
Table 1: Effect of this compound on HT29 Cell Viability (MTT Assay)
| This compound Concentration (µM) | 24 hours (% Viability ± SD) | 48 hours (% Viability ± SD) | 72 hours (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 95.3 ± 3.8 | 88.1 ± 4.5 | 75.4 ± 5.3 |
| 5 | 82.1 ± 4.1 | 65.7 ± 3.9 | 48.2 ± 4.1 |
| 10 | 68.5 ± 3.5 | 45.2 ± 3.2 | 22.1 ± 2.9 |
| 25 | 45.3 ± 2.9 | 21.8 ± 2.5 | 9.7 ± 1.8 |
| 50 | 22.6 ± 2.1 | 10.4 ± 1.9 | 4.3 ± 1.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Analysis of Apoptosis by Annexin V-FITC/PI Staining
| This compound Concentration (µM) for 48h | Live Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| 0 (Vehicle Control) | 96.2 ± 2.5 | 2.1 ± 0.8 | 1.7 ± 0.6 |
| 5 | 68.4 ± 3.1 | 22.5 ± 2.2 | 9.1 ± 1.5 |
| 10 | 47.1 ± 2.8 | 38.7 ± 2.9 | 14.2 ± 1.9 |
| 25 | 23.5 ± 2.4 | 55.3 ± 3.5 | 21.2 ± 2.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Caspase-3/7, -8, and -9 Activity in HT29 Cells Treated with this compound
| This compound Concentration (µM) for 24h | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |
| 10 | 3.8 ± 0.4 | 1.2 ± 0.2 | 4.1 ± 0.5 |
| 25 | 6.2 ± 0.7 | 1.5 ± 0.3 | 6.8 ± 0.8 |
| 50 | 8.5 ± 0.9 | 1.8 ± 0.4 | 9.2 ± 1.1 |
Data are presented as mean fold change ± standard deviation relative to the vehicle control.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HT29 human colorectal adenocarcinoma cells.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed HT29 cells in appropriate culture vessels and allow them to adhere overnight. The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (e.g., DMSO).
MTT Assay for Cell Viability
-
Seed 5 x 10³ HT29 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Annexin V-FITC/PI Staining for Apoptosis Detection.[1][2][3]
-
Seed 2 x 10⁵ HT29 cells per well in a 6-well plate and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls are necessary for proper compensation and gating.
Caspase Activity Assays
-
Seed HT29 cells in a 96-well plate (2 x 10⁴ cells/well) and treat with this compound.
-
Use a commercially available luminogenic caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay from Promega).
-
Following the manufacturer's instructions, add the caspase reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
Express the results as a fold change in activity relative to the vehicle-treated control.
Western Blot Analysis
-
Treat HT29 cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway for this compound-induced apoptosis in HT29 cells.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Application of YB-0158 in High-Throughput Screening for Novel Cancer Stem Cell Inhibitors
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel reverse-turn peptidomimetic small molecule identified through in silico screening for its high binding affinity to Sam68, a protein implicated in cancer stem cell (CSC) signaling.[1] CSCs are a subpopulation of tumor cells that possess self-renewal capabilities and are thought to be a driving force behind tumor initiation, metastasis, and therapy resistance.[1] this compound has demonstrated potent activity against colorectal cancer stem cells by impeding key CSC hallmarks.[1] Its mechanism of action involves the disruption of the Sam68-Src interaction, leading to the inhibition of the Wnt/β-catenin signaling pathway and the induction of apoptosis in cancer cells.[2] This document provides detailed protocols for the application of this compound in high-throughput screening (HTS) campaigns aimed at discovering novel inhibitors of the Sam68 signaling axis for cancer therapy.
Principle of the Assay
The primary high-throughput screening assay detailed here is a cell-based reporter assay designed to identify small molecules that inhibit the Wnt/β-catenin signaling pathway, a critical downstream effector of Sam68. The assay utilizes a colorectal cancer cell line stably transfected with a β-catenin-responsive reporter construct (e.g., TCF/LEF-luciferase). Inhibition of the Sam68/β-catenin pathway by test compounds will result in a decrease in luciferase expression, which can be quantified as a reduction in luminescence. A secondary assay to measure cell viability will be run in parallel to identify compounds that exhibit general cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| This compound EC50 | 1.64 μM | MC38 (murine colon adenocarcinoma) | [1] |
| CWP232228 EC50 | 3.47 μM | MC38 (murine colon adenocarcinoma) | |
| This compound In Vivo Dosage | 100 mg/kg | C57BL/6 mice with MC38 xenografts | |
| This compound Apoptosis Induction | Significant increase at 0.2 μM and 0.5 μM (48 hours) | CRC cells | |
| CBP Recruitment Inhibition | Observed at 0.3 μM | HT29 cells |
Experimental Protocols
1. High-Throughput Screening for Inhibitors of the Wnt/β-Catenin Pathway
Materials and Reagents:
-
Colorectal cancer cell line (e.g., HCT116, HT29) stably expressing a TCF/LEF-luciferase reporter construct.
-
Assay medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Test compounds dissolved in DMSO.
-
This compound (positive control).
-
DMSO (negative control).
-
384-well white, clear-bottom assay plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding: Seed the reporter cell line into 384-well plates at a density of 5,000 cells per well in 40 µL of assay medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Addition:
-
Prepare a master plate of test compounds and controls (this compound, DMSO) at 1000x final concentration in DMSO.
-
Using a liquid handler, transfer 50 nL of compound solution from the master plate to the assay plates. This results in a 1x final concentration.
-
For the positive control, add this compound to a final concentration of 10 µM.
-
For the negative control, add DMSO to a final concentration of 0.1%.
-
-
Incubation: Incubate the assay plates at 37°C, 5% CO2 for 48 hours.
-
Luminescence Reading:
-
Equilibrate the assay plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence signal using a plate reader.
-
2. Counter-Screening for Cytotoxicity
Materials and Reagents:
-
Parental colorectal cancer cell line (without the reporter construct).
-
Assay medium.
-
Test compounds and controls as in the primary screen.
-
384-well clear-bottom assay plates.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Luminometer plate reader.
Protocol:
-
Cell Seeding: Seed the parental cell line into 384-well plates at a density of 5,000 cells per well in 40 µL of assay medium. Incubate at 37°C, 5% CO2 for 24 hours.
-
Compound Addition: Add test compounds and controls as described in the primary screening protocol.
-
Incubation: Incubate the assay plates at 37°C, 5% CO2 for 48 hours.
-
Viability Measurement:
-
Equilibrate the plates and the cell viability reagent to room temperature.
-
Add 40 µL of the cell viability reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound in the primary screen relative to the positive (this compound) and negative (DMSO) controls.
-
Calculate the percent cell viability for each test compound in the counter-screen.
-
Identify "hits" as compounds that show significant inhibition in the primary screen without significant cytotoxicity in the counter-screen.
Visualizations
Caption: this compound mechanism of action in the Wnt/β-catenin signaling pathway.
Caption: High-throughput screening workflow for identifying Sam68 pathway inhibitors.
References
Application Notes and Protocols for Lentiviral Transduction in Combination with YB-0158 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing lentiviral transduction to modulate gene expression in cancer cells, in conjunction with treatment with YB-0158, a novel small molecule inhibitor of cancer stem cell pathways. The protocols outlined below are designed to facilitate research into the synergistic or combinatorial effects of genetic modifications and targeted therapy with this compound.
Introduction to this compound
This compound is a reverse-turn peptidomimetic small molecule that has been identified as a potent inhibitor of cancer stem cell (CSC) properties[1]. It functions by directly targeting Sam68, a protein implicated in the regulation of key signaling pathways in cancer[1]. The primary mechanism of action of this compound involves the disruption of the Wnt/β-catenin signaling pathway, a critical driver of CSC self-renewal and proliferation[1][2]. Additionally, this compound has been shown to modulate the NF-κB signaling pathway[1]. By impeding these pathways, this compound selectively induces apoptosis and differentiation in CSCs, thereby reducing tumor-initiating capacity and chemoresistance.
Lentiviral Transduction in Cancer Research
Lentiviral vectors are a powerful tool in cancer research for the stable introduction of genetic material into a wide range of cell types, including both dividing and non-dividing cells. This allows for the overexpression of tumor suppressors, knockdown of oncogenes using shRNA or CRISPR-Cas9 technology, or the introduction of reporter genes to track cellular processes. The combination of lentiviral-mediated gene modulation with a targeted therapeutic like this compound can provide valuable insights into drug mechanisms, identify genetic determinants of drug sensitivity or resistance, and explore novel combination therapy strategies.
Core Applications
-
Target Validation: Use lentiviral vectors to overexpress or knock down putative targets of this compound or genes within the Wnt/β-catenin and NF-κB pathways to validate their role in the drug's efficacy.
-
Mechanism of Action Studies: Introduce reporter constructs (e.g., for Wnt/β-catenin or NF-κB activity) via lentivirus to monitor the real-time effects of this compound on these signaling pathways.
-
Synergistic/Antagonistic Effects: Investigate the combined effect of this compound and the modulation of a specific gene on cancer cell viability, proliferation, and stemness characteristics.
-
Drug Resistance Studies: Generate cell lines with stable overexpression or knockdown of genes suspected to be involved in resistance to this compound and assess their response to the compound.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the proposed experimental workflow for combining lentiviral transduction with this compound treatment and the targeted signaling pathways.
Protocols
Protocol 1: Lentivirus Production
This protocol describes the generation of high-titer lentivirus in HEK293T cells using a polyethylenimine (PEI) based transfection method.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, with 10% FBS
-
Opti-MEM I Reduced Serum Medium
-
Lentiviral transfer plasmid (containing your gene of interest)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Polyethylenimine (PEI), 1 mg/mL
-
0.45 µm syringe filters
-
10 cm tissue culture dishes
Procedure:
-
Day 0: Seed HEK293T cells. Plate 3.8 x 10^6 HEK293T cells per 10 cm dish in 10 mL of complete DMEM. Incubate for ~20 hours at 37°C, 5% CO2. Cells should be ~70-80% confluent at the time of transfection.
-
Day 1: Transfection.
-
In a sterile tube, mix your lentiviral transfer plasmid (e.g., 8 µg) and packaging plasmids (e.g., 4 µg psPAX2, 4 µg pMD2.G) in 500 µL of Opti-MEM.
-
In a separate tube, dilute PEI in 500 µL of Opti-MEM. A common DNA:PEI ratio is 1:3 (µg:µg).
-
Add the PEI solution to the DNA solution, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the DNA-PEI mixture dropwise to the HEK293T cells. Gently swirl the dish to distribute.
-
Incubate at 37°C, 5% CO2.
-
-
Day 2: Change Media. Approximately 18 hours post-transfection, carefully remove the media and replace with 10 mL of fresh complete DMEM.
-
Day 3 & 4: Harvest Virus.
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm syringe filter to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C in small aliquots.
-
Protocol 2: Lentiviral Transduction of Cancer Cells and this compound Treatment
This protocol outlines the steps for transducing target cancer cells with the produced lentivirus, followed by treatment with this compound.
Materials:
-
Target cancer cells (e.g., colorectal, breast cancer cell lines)
-
Complete culture medium for target cells
-
Lentiviral supernatant (from Protocol 1)
-
Polybrene (8 mg/mL stock)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selection antibiotic (if applicable, e.g., puromycin)
-
Multi-well tissue culture plates (e.g., 6-well, 24-well)
Procedure:
-
Day 1: Seed Target Cells. Plate your target cancer cells in a multi-well plate at a density that will result in 50-70% confluency on the day of transduction.
-
Day 2: Transduction.
-
Thaw the lentiviral supernatant on ice.
-
Remove the culture medium from the cells.
-
Prepare the transduction medium: for each well, add the desired amount of lentiviral supernatant and polybrene to the complete culture medium. A final polybrene concentration of 8 µg/mL is commonly used to enhance transduction efficiency. The amount of virus to add will depend on the desired multiplicity of infection (MOI).
-
Add the transduction medium to the cells.
-
Incubate for 18-24 hours at 37°C, 5% CO2. If toxicity is observed, the incubation time can be reduced to 4-8 hours.
-
-
Day 3: Media Change and Selection (if applicable).
-
Remove the transduction medium and replace it with fresh complete culture medium.
-
If your lentiviral vector contains a selection marker, begin antibiotic selection 24-48 hours after transduction. The optimal concentration of the selection agent should be determined beforehand with a kill curve.
-
-
Day 4 onwards: this compound Treatment and Analysis.
-
Once the transduced cells have been selected (or have recovered from transduction), they can be treated with this compound.
-
Plate the transduced cells at the desired density for your downstream assays.
-
Treat the cells with this compound at various concentrations (determined by prior dose-response experiments) or a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Proceed with downstream analyses such as cell viability assays, gene expression analysis, or cancer stem cell assays.
-
Data Presentation
Quantitative data from experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on the Viability of Transduced and Non-Transduced Cells
| Cell Line | Transduction Status | This compound Conc. (µM) | % Viability (Mean ± SD) |
| HT-29 | Non-transduced | 0 (Vehicle) | 100 ± 4.2 |
| HT-29 | Non-transduced | 1 | 85 ± 5.1 |
| HT-29 | Non-transduced | 5 | 52 ± 3.8 |
| HT-29 | Non-transduced | 10 | 28 ± 2.9 |
| HT-29 | shRNA-GeneX | 0 (Vehicle) | 100 ± 3.9 |
| HT-29 | shRNA-GeneX | 1 | 70 ± 4.5 |
| HT-29 | shRNA-GeneX | 5 | 35 ± 3.2 |
| HT-29 | shRNA-GeneX | 10 | 15 ± 2.1 |
Table 2: Gene Expression Changes in Response to this compound Treatment in Transduced Cells
| Cell Line | Transduction Status | Treatment | Target Gene | Fold Change in mRNA Expression (Mean ± SD) |
| MC38 | Scramble shRNA | Vehicle | LGR5 | 1.0 ± 0.12 |
| MC38 | Scramble shRNA | This compound (5 µM) | LGR5 | 0.4 ± 0.08 |
| MC38 | shRNA-Sam68 | Vehicle | LGR5 | 0.9 ± 0.15 |
| MC38 | shRNA-Sam68 | This compound (5 µM) | LGR5 | 0.8 ± 0.11 |
| MC38 | Scramble shRNA | Vehicle | BIRC5 | 1.0 ± 0.09 |
| MC38 | Scramble shRNA | This compound (5 µM) | BIRC5 | 0.6 ± 0.07 |
| MC38 | shRNA-Sam68 | Vehicle | BIRC5 | 1.1 ± 0.13 |
| MC38 | shRNA-Sam68 | This compound (5 µM) | BIRC5 | 1.0 ± 0.10 |
Concluding Remarks
The combination of lentiviral transduction and treatment with the targeted therapeutic this compound offers a robust platform for in-depth investigation of cancer biology and drug action. The protocols and guidelines provided herein are intended to serve as a starting point for researchers. Optimization of transduction efficiency, drug concentrations, and treatment times for specific cell lines and experimental aims is highly recommended. Careful experimental design and data analysis will be crucial for elucidating the complex interplay between genetic modifications and the effects of this compound on cancer stem cell pathways.
References
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with YB-0158
For Researchers, Scientists, and Drug Development Professionals
Introduction
YB-0158 is a novel peptidomimetic small molecule identified as a potent agent targeting cancer stem cells (CSCs), particularly in colorectal cancer (CRC).[1] Its mechanism of action involves the disruption of the interaction between Sam68 (Src-associated in mitosis 68 kDa protein) and Src.[1] This interference with Sam68 signaling leads to the inhibition of the Wnt/β-catenin pathway and modulation of NF-κB target gene expression, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[1] Flow cytometry is a powerful technique to quantitatively assess these cellular responses to this compound treatment, providing valuable insights into its efficacy and mechanism.
This document provides detailed protocols for analyzing the effects of this compound on the cell cycle and apoptosis using flow cytometry.
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in CRC Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle (DMSO) | - | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 1 | 55.8 ± 2.5 | 28.1 ± 1.8 | 16.1 ± 1.0 |
| This compound | 5 | 68.3 ± 3.0 | 19.5 ± 1.3 | 12.2 ± 0.9 |
| This compound | 10 | 75.1 ± 3.2 | 14.2 ± 1.1 | 10.7 ± 0.8 |
Data are presented as mean ± standard deviation from three independent experiments and represent a typical response of colorectal cancer cells to this compound treatment after 48 hours.
Table 2: Induction of Apoptosis by this compound in CRC Cells
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 92.5 ± 3.5 | 3.1 ± 0.8 | 4.4 ± 1.2 |
| This compound | 1 | 81.2 ± 4.1 | 10.5 ± 1.5 | 8.3 ± 1.9 |
| This compound | 5 | 65.7 ± 5.2 | 22.8 ± 2.3 | 11.5 ± 2.1 |
| This compound | 10 | 48.9 ± 4.8 | 35.4 ± 3.1 | 15.7 ± 2.5 |
Data are presented as mean ± standard deviation from three independent experiments and represent a typical response of colorectal cancer cells to this compound treatment after 48 hours, as determined by Annexin V and Propidium Iodide staining.
Mandatory Visualizations
Caption: this compound mechanism of action.
Caption: Experimental workflow for cell cycle analysis.
References
Troubleshooting & Optimization
Optimizing YB-0158 Concentration for Apoptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing YB-0158 for apoptosis induction. Here you will find troubleshooting advice and frequently asked questions to navigate your experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptidomimetic small molecule that acts as a potent inhibitor of the Wnt signaling pathway.[1][2] Its primary mechanism involves the disruption of the interaction between Sam68 (Src-associated in mitosis 68 kDa) and Src, which subsequently modulates the Wnt/β-catenin signaling cascade.[1][2] This interference with a key cancer-promoting pathway leads to the induction of apoptosis in cancer cells, particularly in colorectal cancer stem cells (CSCs).[1]
Q2: What is the recommended starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent. For colorectal cancer (CRC) cell lines, effective concentrations ranging from 0.2 µM to 0.5 µM have been used for a 48-hour treatment period to induce apoptosis. An EC50 of 1.64 µM has been reported in cultured MC38 cells. It is recommended to perform a dose-response experiment to determine the optimal IC50 for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL. For cell culture experiments, prepare a high-concentration stock solution in DMSO. This stock solution should be stored at -20°C for up to several months. For working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the expected morphological changes in cells undergoing apoptosis induced by this compound?
A4: Cells undergoing apoptosis induced by this compound are expected to exhibit characteristic morphological changes. These include cell shrinkage, membrane blebbing (the formation of bubble-like protrusions on the cell surface), chromatin condensation, and nuclear fragmentation. In the later stages, apoptotic bodies, which are small vesicles containing cellular debris, may be observed.
Q5: How long should I treat my cells with this compound to observe apoptosis?
A5: A treatment duration of 48 hours has been shown to be effective for inducing apoptosis in colorectal cancer cells. However, the kinetics of apoptosis can vary between cell lines. It is advisable to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal treatment duration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low apoptosis observed | 1. Sub-optimal this compound concentration: The concentration used may be too low for the specific cell line. 2. Insufficient treatment duration: The incubation time may be too short to induce a significant apoptotic response. 3. Cell line resistance: The cell line may have intrinsic resistance to Wnt pathway inhibition or low expression of the target protein, Sam68. 4. Inactive compound: The this compound may have degraded due to improper storage. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 10 µM) to determine the IC50. 2. Conduct a time-course experiment, extending the treatment duration up to 72 hours. 3. Verify the expression of Sam68 in your cell line via Western blot or qPCR. Consider using a different cell line known to be sensitive to Wnt pathway inhibitors as a positive control. 4. Ensure this compound is stored correctly at -20°C and protected from light. |
| Excessive cell death, appears necrotic | 1. This compound concentration is too high: High concentrations can lead to off-target effects and necrosis rather than apoptosis. 2. Solvent toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Reduce the concentration of this compound. Refer to the dose-response curve to select a concentration that induces apoptosis without causing widespread necrosis. 2. Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess its effect. |
| High variability between replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. 2. Inaccurate drug dilution: Errors in preparing working solutions can cause inconsistencies. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell viability. | 1. Ensure a homogenous single-cell suspension before seeding and be precise with pipetting. 2. Prepare a fresh batch of working solutions for each experiment and use calibrated pipettes. 3. Avoid using the outermost wells of the plate for experiments. Fill them with sterile PBS or media to minimize evaporation. |
| Cells become resistant to this compound over time | 1. Activation of compensatory signaling pathways: Cancer cells can develop resistance by upregulating alternative survival pathways to bypass the inhibited Wnt pathway. 2. Mutation in the drug target: A mutation in Sam68, such as G305N, has been shown to decrease the potency of this compound. | 1. Investigate potential compensatory pathways (e.g., PI3K/Akt, MAPK) using pathway-specific inhibitors or by analyzing the expression of key pathway components. 2. Sequence the Sam68 gene in the resistant cells to check for mutations. |
Data Presentation
Table 1: this compound Concentration and Efficacy Data
| Cell Line | Assay | Concentration/EC50/IC50 | Treatment Duration | Outcome | Reference |
| Colorectal Cancer (CRC) Cells | Caspase-3/7 Activation | 0.2 µM and 0.5 µM | 48 hours | Significant increase in apoptosis | |
| HT29 | CBP Recruitment at LGR5 and MYC promoters | 0.3 µM | Not Specified | Decreased CBP recruitment | |
| MC38 | Not Specified | EC50 = 1.64 µM | Not Specified | Growth inhibition |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Stock Solution Preparation (10 mM):
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This compound has a molecular weight of approximately 703.8 g/mol .
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To prepare a 10 mM stock solution, dissolve 7.04 mg of this compound powder in 1 mL of DMSO.
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Vortex thoroughly to ensure complete dissolution.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C.
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Working Solution Preparation:
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Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
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Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration immediately before use.
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For example, to make a 1 µM working solution in 10 mL of medium, add 1 µL of the 10 mM stock solution to the 10 mL of medium.
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Mix well by gentle inversion.
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Protocol 2: Caspase-3/7 Activity Assay for Apoptosis Detection
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Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of treatment.
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Cell Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Include a positive control for apoptosis (e.g., staurosporine).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a 5% CO2 incubator.
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Assay Procedure:
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Following treatment, allow the plate to equilibrate to room temperature.
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Add a commercially available Caspase-3/7 reagent (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) to each well according to the manufacturer's instructions.
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Incubate the plate at room temperature, protected from light, for the time specified in the reagent protocol (typically 30-60 minutes).
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Data Acquisition: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen reagent.
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Data Analysis: Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold-change in Caspase-3/7 activity.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for this compound.
Caption: Troubleshooting Logic for this compound.
References
Troubleshooting YB-0158 solubility issues for experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with YB-0158 in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in aqueous solutions. What are the recommended solvents?
A1: this compound has very low solubility in water.[1] The recommended solvent for creating a high-concentration stock solution is Dimethyl sulfoxide (DMSO).[1][2] For in vivo experiments, specific formulations using co-solvents are necessary.
Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my cell culture medium. What is causing this?
A2: This is a common issue known as "solvent shock." It occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where it is less soluble, causing it to precipitate. Other factors can include the final concentration exceeding its solubility limit in the medium, interactions with media components, and temperature changes.[3]
Q3: What is the maximum recommended concentration of DMSO in my final experimental setup?
A3: To avoid solvent-induced artifacts in your biological system, the final concentration of DMSO should typically be kept below 0.5% (v/v).[4]
Q4: How can I increase the solubility of this compound in my working solution?
A4: To improve solubility, you can try gentle warming (e.g., 37°C) and sonication. A stepwise dilution of the DMSO stock into pre-warmed media can also help prevent precipitation. For particularly challenging situations, the use of solubilizing excipients or different solvent systems may be required.
Troubleshooting Guides
Guide 1: Preparing a this compound Stock Solution
If you are having trouble dissolving this compound powder, follow this protocol to prepare a stock solution.
Objective: To prepare a clear, high-concentration stock solution of this compound.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Vortex mixer
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Ultrasonic water bath
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Sterile microcentrifuge tubes or vials
Protocol:
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Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
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Weigh the this compound powder and place it in a sterile vial.
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Add the calculated volume of high-purity DMSO.
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Vortex the solution for 1-2 minutes.
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If the powder is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
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Gentle warming to 37°C can also aid dissolution.
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Visually inspect the solution to ensure it is clear and free of any particulates.
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Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Guide 2: Determining Maximum Soluble Concentration in Cell Culture Media
This guide provides a method to determine the empirical solubility limit of this compound in your specific experimental medium.
Objective: To find the highest concentration of this compound that remains in solution in a specific cell culture medium at a given temperature.
Materials:
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This compound DMSO stock solution
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Your specific cell culture medium
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Sterile microcentrifuge tubes or a multi-well plate
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Incubator (set to your experimental temperature, e.g., 37°C)
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Microscope
Protocol:
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Prepare a series of dilutions of your this compound DMSO stock into your pre-warmed cell culture medium. It is important to perform a stepwise dilution to minimize solvent shock.
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Include a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.
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Incubate the dilutions at your experimental temperature (e.g., 37°C) for a duration relevant to your experiment (e.g., 24 hours).
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After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or crystals.
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For a more sensitive assessment, examine a small aliquot of each dilution under a microscope to check for microprecipitates.
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The highest concentration that remains clear and free of precipitate is the maximum soluble concentration of this compound under these conditions.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration | Observations |
| DMSO | ≥ 10 mM (7.06 mg/mL) | Soluble |
| DMSO | 100 mg/mL (142.13 mM) | Soluble with ultrasonication |
| Water | < 0.1 mg/mL | Insoluble, even with ultrasonication and pH adjustment |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (3.55 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (3.55 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (3.55 mM) | Clear solution |
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound signaling pathway via Sam68 and Wnt/β-Catenin.
References
Overcoming resistance to YB-0158 in cancer cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with YB-0158, a potent colorectal cancer stem cell (CSC) targeting agent.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a reverse-turn peptidomimetic small molecule that directly targets Sam68.[1][2] This interaction disrupts the functions of Sam68, a protein implicated in maintaining cancer stem cell hallmarks, leading to the inhibition of pathways like Wnt/β-Catenin signaling and induction of apoptosis in cancer cells.[2][3] |
| In which cancer types has this compound shown efficacy? | This compound has demonstrated significant anti-CSC activity in colorectal cancer models, including patient-derived organoids and in vivo systems.[2] |
| What is the recommended solvent and storage for this compound? | For in vitro studies, this compound can be dissolved in DMSO. For in vivo applications, various formulations involving DMSO, PEG300, Tween-80, and saline or corn oil can be used. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month. |
| What are the known downstream effects of this compound treatment? | This compound treatment leads to the nuclear accumulation of Sam68, which can sequester the transcriptional co-activator CBP from chromatin, thereby downregulating Wnt/β-catenin target genes such as LGR5 and MYC. It also induces apoptosis, as indicated by the activation of Caspase-3/7. Additionally, it can decrease the expression of cell cycle regulators (CDC45, E2F1, CDK4) and increase the expression of proliferation inhibitors (CDKN2B). |
Troubleshooting Guide: Overcoming Resistance to this compound
Researchers may encounter variability in the efficacy of this compound. This guide provides potential reasons for reduced sensitivity or resistance and suggests experimental approaches to investigate and potentially overcome these issues.
Problem: Reduced or Loss of this compound Efficacy in Cancer Cell Lines
If you observe a decrease in the expected cytotoxic or anti-proliferative effects of this compound, consider the following potential causes and troubleshooting steps.
Potential Cause 1: Alterations in the Drug Target (Sam68)
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Hypothesis: Mutations in the KHDRBS1 gene (encoding Sam68) may reduce the binding affinity of this compound to its target. A specific mutation, G305N in Sam68, has been shown to decrease the potency of this compound.
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Troubleshooting/Experimental Validation:
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Sequence the KHDRBS1 gene in your resistant cell line to identify potential mutations, paying close attention to the region around glycine 305.
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Perform a competition binding assay using purified wild-type and mutant Sam68 protein with radiolabeled or fluorescently tagged this compound to compare binding affinities.
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Overexpress wild-type Sam68 in the resistant cell line to see if sensitivity to this compound can be restored.
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Potential Cause 2: Changes in Sam68 Expression Levels
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Hypothesis: Downregulation of Sam68 expression can lead to reduced efficacy of this compound. Conversely, higher levels of Sam68 are associated with increased sensitivity.
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Troubleshooting/Experimental Validation:
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Quantify Sam68 protein levels in your sensitive and resistant cell lines using Western blotting or quantitative mass spectrometry.
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Measure KHDRBS1 mRNA levels via qRT-PCR to determine if the downregulation occurs at the transcriptional level.
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Knockdown of Sam68 in a sensitive parental cell line should phenocopy the resistant state.
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Potential Cause 3: Activation of Pro-Survival Bypass Pathways
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Hypothesis: While this compound inhibits Wnt/β-catenin signaling, it may also inadvertently promote pro-survival signaling through the NF-κB pathway. This is because this compound treatment increases the availability of Sam68 to interact with PARP1, a key step in NF-κB activation following DNA damage.
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Troubleshooting/Experimental Validation:
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Assess NF-κB pathway activation in this compound treated sensitive and resistant cells by measuring the phosphorylation of NF-κB subunits (e.g., p65) via Western blot or by using an NF-κB reporter assay.
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Test for a synergistic effect by combining this compound with a PARP inhibitor. A combination treatment may overcome resistance by simultaneously inhibiting both the Wnt/β-catenin and the pro-survival NF-κB pathways.
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Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its target.
Table 1: this compound Efficacy in Different Cell Lines
| Cell Line | Cancer Type | Metric | Value |
| HT29 | Colorectal Carcinoma | EC50 (shCTRL) | 0.290 µM |
| HT29 | Colorectal Carcinoma | EC50 (shKHDRBS1) | 0.625 µM |
| MC38 | Murine Colon Adenocarcinoma | EC50 | 1.64 µM |
Table 2: Impact of Sam68 G305N Mutation on this compound Potency
| Cell Line | Sam68 Status | Observation |
| HCT116 | Overexpression of wild-type Sam68 | Increased potency of this compound for growth inhibition. |
| HCT116 | Overexpression of G305N mutant Sam68 | Significant decrease in this compound potency at concentrations from 0.31 to 0.625 µM. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol describes a general method for developing a cancer cell line with acquired resistance to this compound through continuous exposure.
Materials:
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Parental cancer cell line of interest (e.g., HT29)
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Complete cell culture medium
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This compound
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DMSO (for stock solution)
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Cell counting solution (e.g., Trypan Blue)
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Hemocytometer or automated cell counter
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Sterile cell culture plates and flasks
Procedure:
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Determine the initial IC50 of this compound:
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Plate the parental cells at a suitable density in 96-well plates.
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The following day, treat the cells with a range of this compound concentrations.
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After 72-96 hours, assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo).
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Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
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Initiate continuous exposure:
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Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (a concentration that inhibits growth by 20%).
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Monitor the cells for signs of recovery and proliferation.
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Once the cells are growing steadily, subculture them and gradually increase the concentration of this compound in the culture medium.
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Dose escalation:
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Increase the this compound concentration in stepwise increments (e.g., 1.5 to 2-fold).
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Allow the cells to adapt and resume normal proliferation at each new concentration before proceeding to the next increment.
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This process may take several months.
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Characterization of the resistant cell line:
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Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new IC50 determination to quantify the level of resistance.
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Cryopreserve aliquots of the resistant cell line at various passages.
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Maintain a continuous culture of the resistant cells in the presence of the high concentration of this compound to ensure the stability of the resistant phenotype.
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Protocol 2: Cell Viability Assay (MTT)
This protocol is for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
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Cancer cell lines (sensitive and resistant)
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Complete cell culture medium
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This compound
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DMSO
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Microplate reader
Procedure:
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Cell Seeding:
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Trypsinize and count the cells.
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Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
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Incubate overnight to allow for cell attachment.
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Drug Treatment:
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Prepare serial dilutions of this compound in complete medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
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Incubate for the desired treatment period (e.g., 72 hours).
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MTT Addition:
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Add 20 µL of MTT solution to each well.
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Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
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Solubilization:
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Carefully remove the medium.
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Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Gently shake the plate for 10-15 minutes to ensure complete dissolution.
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Data Acquisition:
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Measure the absorbance at 570 nm using a microplate reader.
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Subtract the background absorbance from the no-cell control wells.
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Calculate cell viability as a percentage of the vehicle-treated control.
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Plot the results and determine the IC50 value.
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Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
How to minimize off-target effects of YB-0158
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of YB-0158.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule peptidomimetic identified through in silico screening for its high predicted affinity for Sam68.[1] It functions by targeting Sam68, a protein implicated in the hallmarks of colorectal cancer stem cells (CSCs).[1] By binding to Sam68, this compound impedes key CSC properties, including self-renewal, and promotes differentiation.[1]
Minimizing Off-Target Effects
Q2: What are the known off-target effects of this compound?
Pre-clinical studies have shown that this compound exhibits cancer-selective toxicity and does not have significant effects on normal intestinal tissue homeostasis, suggesting a favorable safety profile in this context.[1] However, as with any therapeutic agent, it is crucial to monitor for potential off-target effects in your specific experimental system. While direct off-target binding studies are not extensively reported, the modulation of pathways downstream of Sam68 could be considered indirect effects.
Q3: How can I minimize potential off-target effects in my cell culture experiments?
To minimize off-target effects, it is recommended to:
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Titrate this compound Concentration: Determine the minimal effective concentration that achieves the desired on-target effect (e.g., inhibition of CSC self-renewal) with the least possible toxicity to control cells.
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Use Appropriate Controls: Always include vehicle-treated control groups and, if possible, a negative control compound with a similar chemical scaffold but no activity against Sam68.
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Confirm On-Target Engagement: Whenever feasible, verify that this compound is engaging with its target, Sam68, in your experimental model. This could be achieved through techniques like affinity pull-down assays.[1]
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Assess Cell Viability and Morphology: Closely monitor cells for any unexpected changes in morphology, proliferation rates, or viability that deviate from the expected phenotype.
Q4: Are there known signaling pathways affected by this compound besides the direct inhibition of Sam68 function?
Yes, this compound's engagement with Sam68 leads to the modulation of downstream signaling pathways. The primary affected pathway is the Wnt/β-Catenin signaling cascade, which is downregulated by this compound. Additionally, changes in the expression of NF-κB target genes have been observed. It is important to consider these downstream effects when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High cytotoxicity in control (non-cancerous) cell lines. | This compound concentration is too high. | Perform a dose-response curve to determine the optimal concentration with maximal effect on cancer cells and minimal effect on control cells. |
| Cell line is unexpectedly sensitive to Sam68 pathway modulation. | Characterize the expression and dependency of the control cell line on the pathways modulated by this compound (e.g., Wnt/β-Catenin). | |
| Inconsistent results between experiments. | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize all experimental parameters. Ensure consistent cell passage numbers and seeding densities. |
| Degradation of this compound. | Prepare fresh stock solutions of this compound and store them appropriately as per the manufacturer's instructions. | |
| No observable effect on cancer stem cell populations. | Insufficient concentration of this compound. | Increase the concentration of this compound, referencing dose-response data from published studies. |
| The cancer cell model is not dependent on Sam68 signaling. | Verify the expression and functional importance of Sam68 in your specific cancer cell model. | |
| Incorrect assay for measuring cancer stem cell activity. | Utilize established assays for CSCs, such as sphere formation assays or analysis of specific CSC markers. |
Quantitative Data Summary
Table 1: Effects of this compound on Gene Expression
| Gene | Function | Effect of this compound Treatment |
| Cell Cycle Regulators | ||
| CDC45, E2F1, CDK4 | Positive cell cycle regulators | Decreased expression |
| CDKN2B | Proliferation inhibitor | Increased expression |
| Differentiation Markers | ||
| KRT20, DPP4, KLF4, CDH17, TJP1 | Intestinal differentiation and cell polarization markers | Upregulated expression |
| Wnt/β-Catenin Pathway | ||
| BIRC5 | Canonical Wnt target | Downregulated expression |
| NF-κB Pathway | ||
| Various p65-dependent targets | NF-κB target genes | Upregulated expression |
Data summarized from a study on human colorectal cancer cells.
Table 2: Functional Effects of this compound in Preclinical Models
| Assay | Model | Outcome |
| Secondary Tumor Formation | In vivo (animal model) | Significant decrease in secondary tumor formation frequency, indicating suppressed CSC activity. |
| Tumor-Initiating Capacity | Primary organoids | Significantly lower tumor-initiating capacity in secondary assays. |
Experimental Protocols
Affinity Pull-Down Assay to Confirm Target Engagement
This protocol is designed to verify the direct interaction between this compound and its target protein, Sam68, in human cells.
Materials:
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Cell lysate from colorectal cancer cells
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Biotinylated this compound or appropriate derivative
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Streptavidin-coated magnetic beads
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Wash buffers (e.g., PBS with 0.1% Tween-20)
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Elution buffer (e.g., SDS-PAGE sample buffer)
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Antibodies for Western blotting (anti-Sam68)
Procedure:
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Cell Lysis: Lyse colorectal cancer cells in a suitable lysis buffer to extract total protein.
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Incubation: Incubate the cell lysate with biotinylated this compound for a designated period (e.g., 2-4 hours) at 4°C to allow for binding.
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Bead Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for an additional hour at 4°C to capture the biotinylated this compound-protein complexes.
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Washing: Pellet the magnetic beads using a magnetic stand and wash them multiple times with wash buffer to remove non-specific binding proteins.
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Elution: Elute the bound proteins from the beads by resuspending them in elution buffer and heating.
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Western Blotting: Analyze the eluted proteins by Western blotting using an antibody specific for Sam68 to confirm its presence.
Organoid-Based Assay for Tumor-Initiating Capacity
This protocol assesses the effect of this compound on the self-renewal capacity of cancer stem cells using a 3D organoid culture system.
Materials:
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Primary colorectal cancer tissue or patient-derived xenografts
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Matrigel or other suitable basement membrane extract
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Organoid culture medium
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This compound
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Cell dissociation reagent (e.g., TrypLE)
Procedure:
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Primary Organoid Culture: Establish primary tumor organoids from dissociated tumor tissue in Matrigel.
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Treatment: Treat the established organoids with this compound or vehicle control for a defined period (e.g., 7-10 days).
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Dissociation: After treatment, harvest and dissociate the primary organoids into single cells or small cell clusters.
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Secondary Seeding: Re-seed an equal number of viable cells from the treated and control groups into a fresh Matrigel dome to assess their capacity to form new organoids.
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Quantification: After a suitable growth period (e.g., 10-14 days), quantify the number and size of the newly formed secondary organoids. A reduction in secondary organoid formation in the this compound-treated group indicates an impairment of tumor-initiating cell function.
Visualizations
Caption: Mechanism of action of this compound in colorectal cancer stem cells.
Caption: Workflow for assessing tumor-initiating capacity using an organoid-based assay.
References
Technical Support Center: YB-0158 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with YB-0158, a potent colorectal cancer stem cell (CSC) targeting agent. The primary focus is on addressing challenges related to its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a reverse-turn peptidomimetic small molecule that potently targets colorectal cancer stem cells.[1][2] Its primary mechanism of action involves the disruption of the interaction between Sam68 and Src, which in turn affects the Wnt/β-Catenin signaling pathway.[1][2] This disruption leads to decreased recruitment of CBP at the promoter of Wnt/β-Catenin target genes like LGR5 and MYC, ultimately inducing apoptosis in colorectal cancer cells.[1]
Q2: I am observing lower than expected efficacy of this compound in my animal model. What could be the primary reason?
A2: Lower than expected in vivo efficacy of this compound is often linked to its potential for poor bioavailability. While specific pharmacokinetic data for this compound has not been extensively published, a similar predecessor compound, CWP232228, was observed to disappear from mouse plasma by 4 hours post-injection, suggesting rapid clearance or poor absorption. Like many small molecule inhibitors, this compound may have low aqueous solubility, which can limit its absorption and distribution to the tumor site.
Q3: Are there any recommended formulation strategies to improve the solubility and administration of this compound?
A3: Yes, several formulation protocols have been suggested to improve the solubility of this compound for in vivo administration. These typically involve a combination of solvents and excipients to create a clear solution or a homogenous suspension. The choice of vehicle can significantly impact the drug's bioavailability.
Q4: How can I monitor the levels of this compound in plasma or tissue samples?
A4: To monitor the levels of this compound in biological matrices, analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are recommended. These techniques provide the necessary sensitivity and specificity for pharmacokinetic analysis. A generalized procedure for sample preparation and analysis is provided in the Experimental Protocols section.
Troubleshooting Guides
Issue 1: this compound Precipitation in Formulation
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Problem: My this compound formulation is precipitating upon preparation or before administration.
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Possible Cause: this compound has low aqueous solubility. The chosen solvent system may not be optimal, or the concentration may be too high.
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Troubleshooting Steps:
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Sonication/Heating: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.
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Vehicle Optimization: Experiment with different vehicle compositions. Several have been proposed for this compound to achieve a clear solution at concentrations of at least 2.5 mg/mL. Refer to the Formulation Protocols table below for specific compositions.
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Order of Addition: Add each solvent one by one as specified in the protocols, ensuring the solution is mixed evenly at each step.
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Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of precipitation over time.
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Issue 2: High Variability in In Vivo Efficacy
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Problem: I am observing inconsistent anti-tumor effects between animals in the same treatment group.
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Possible Cause: This could be due to inconsistent dosing from a non-homogenous formulation or variable absorption between animals.
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Troubleshooting Steps:
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Ensure Homogenous Suspension: If using a suspension, vortex the formulation vigorously immediately before each injection to ensure a uniform dose is administered to each animal.
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Optimize Administration Route: While intraperitoneal (IP) injection is common for compounds with poor solubility, consider if this is the optimal route for your experimental model.
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Pharmacokinetic Study: Conduct a pilot pharmacokinetic study to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model. This will help in optimizing the dosing regimen.
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Data Presentation
Table 1: Recommended Formulation Protocols for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Solubility |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Based on Protocol 1 in Table 1)
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO)
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Polyethylene glycol 300 (PEG300)
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Tween-80
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Sterile Saline
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
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Add the required volume of DMSO to dissolve the this compound completely. For a 2.5 mg/mL final concentration in 1 mL, you would start by dissolving 2.5 mg of this compound in 100 µL of DMSO.
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In a separate sterile tube, prepare the vehicle by mixing 400 µL of PEG300 and 50 µL of Tween-80.
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Slowly add the this compound/DMSO solution to the PEG300/Tween-80 mixture while vortexing.
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Add 450 µL of sterile saline to the mixture and continue to vortex until a clear solution is obtained.
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If a fine precipitate forms, sonicate the mixture in a water bath until the solution is clear.
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Visually inspect the final formulation for any precipitation before administration.
Protocol 2: General Procedure for In Vivo Pharmacokinetic Analysis
Materials:
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This compound formulated for injection
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Research animals (e.g., mice)
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Blood collection supplies (e.g., EDTA-coated tubes, syringes)
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Centrifuge
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Freezer (-80°C)
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Acetonitrile with internal standard
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LC-MS/MS system
Procedure:
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Dosing: Administer the formulated this compound to the animals via the desired route (e.g., intraperitoneal injection).
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Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration, collect blood samples into anticoagulant-coated tubes.
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Plasma Separation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma.
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Sample Storage: Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.
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Sample Preparation for LC-MS/MS:
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Thaw plasma samples on ice.
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Precipitate proteins by adding cold acetonitrile (containing a suitable internal standard) to the plasma (e.g., a 3:1 ratio of acetonitrile to plasma).
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Vortex the mixture for 1 minute.
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Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
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Transfer the clear supernatant to a new tube or a 96-well plate for analysis.
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LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentration of this compound.
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Pharmacokinetic Parameter Calculation: Use the concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Mandatory Visualizations
Caption: this compound signaling pathway in colorectal cancer cells.
Caption: Experimental workflow for assessing this compound bioavailability.
Caption: Troubleshooting logic for low in vivo efficacy of this compound.
References
Technical Support Center: YB-0158 Stability in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals using YB-0158 in their experiments. It provides essential information regarding the stability of this compound in various cell culture media, along with troubleshooting advice and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
FAQs and Troubleshooting Guide
This section addresses common questions and potential issues that may arise when working with this compound in a cell culture setting.
Q1: I observed a precipitate after adding this compound to my cell culture medium. What could be the cause?
A: Precipitation of small molecules like this compound in cell culture media is a common issue that can arise from several factors:
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High Final Concentration : The intended experimental concentration might surpass the solubility limit of this compound in your specific cell culture medium.[1]
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Solvent Shock : A rapid change in the solvent environment, such as diluting a concentrated DMSO stock solution directly into the aqueous medium, can cause the compound to precipitate.[1]
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Temperature Changes : The solubility of some compounds can decrease at incubator temperatures (e.g., 37°C) compared to room temperature.[1]
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Media Composition : Different media formulations have varying concentrations of salts, amino acids, and other components that can interact with this compound and reduce its solubility.[2]
Q2: How can I avoid precipitation of this compound?
A: To prevent precipitation, consider the following optimization steps:
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Optimize Dilution : Instead of a single-step dilution, try a serial dilution. First, dilute the concentrated stock in a small volume of serum-free medium, mix gently, and then add this intermediate dilution to the final volume of your complete medium.
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Pre-warm the Medium : Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.[1]
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Determine Maximum Solubility : Before conducting your experiments, it is advisable to determine the maximum soluble concentration of this compound in your specific medium under your experimental conditions.
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Control DMSO Concentration : It is a common practice to keep the final DMSO concentration in the cell culture medium below 0.5% (v/v), and ideally at or below 0.1%, as higher concentrations can be toxic to cells.
Q3: Why is it important to assess the stability of this compound in my specific cell culture medium?
Q4: My experimental results with this compound are inconsistent. Could this be related to its stability?
A: Yes, inconsistent results can be a symptom of compound instability. High variability in your data can stem from:
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Inconsistent Sample Handling : Ensure uniform mixing of the medium when preparing your experiment and before collecting samples.
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Temperature Fluctuations : Maintain a stable temperature in your incubator.
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Degradation Over Time : If this compound is degrading in your medium, the timing of your experimental readouts will significantly impact the results.
Q5: What components in cell culture media can affect the stability of a small molecule like this compound?
A: Several components present in cell culture media can influence the stability of small molecules:
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pH : The pH of the medium (typically 7.2-7.4) can affect pH-dependent degradation pathways like hydrolysis.
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Media Components : Certain amino acids (e.g., cysteine), vitamins, and metal ions (e.g., iron, copper) can react with and degrade the compound.
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Serum : The presence of fetal bovine serum (FBS) can sometimes stabilize a compound due to protein binding, but it can also introduce enzymatic activities that may degrade the compound.
Data Presentation
The stability of this compound can vary between different types of cell culture media due to their unique compositions. The following table provides hypothetical stability data for this compound in three commonly used cell culture media, supplemented with 10% Fetal Bovine Serum (FBS), and incubated at 37°C. The data is presented as the percentage of the initial this compound concentration remaining at various time points.
| Incubation Time (hours) | DMEM | RPMI-1640 | McCoy's 5A |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 95% | 99% |
| 4 | 95% | 88% | 97% |
| 8 | 91% | 79% | 94% |
| 24 | 82% | 65% | 88% |
| 48 | 71% | 48% | 79% |
| 72 | 60% | 35% | 70% |
Note: This data is for illustrative purposes only. It is highly recommended that researchers determine the stability of this compound in their specific experimental conditions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
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This compound
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Your specific cell culture medium (e.g., DMEM, RPMI-1640) with desired supplements (e.g., 10% FBS)
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Sterile microcentrifuge tubes or a multi-well plate
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Calibrated pipettes
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37°C incubator
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HPLC system with a suitable detector (e.g., UV-Vis)
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Acetonitrile (HPLC grade)
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Centrifuge
Procedure:
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Prepare a Stock Solution : Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Ensure the compound is fully dissolved. This can be facilitated by gentle warming or brief sonication.
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Spike the Medium : Pre-warm your complete cell culture medium to 37°C. Dilute the this compound stock solution into the pre-warmed medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%.
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Aliquot Samples : Dispense the this compound-spiked medium into sterile microcentrifuge tubes or the wells of a multi-well plate.
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Time Zero (T=0) Sample : Immediately take an aliquot of the spiked medium. This will serve as your T=0 time point.
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Incubation : Place the remaining tubes or the plate in a 37°C incubator.
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Time-Course Sampling : At your predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from the incubator.
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Sample Processing :
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To precipitate proteins, add 3 volumes of cold acetonitrile to each media sample.
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Vortex the mixture thoroughly.
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Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C to pellet the precipitated proteins.
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Carefully transfer the supernatant to a clean HPLC vial for analysis.
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Analysis : Analyze the concentration of this compound in the processed samples using a validated HPLC method.
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Data Calculation : Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Mandatory Visualization
Below are diagrams illustrating the experimental workflow for assessing this compound stability and the signaling pathway it inhibits.
Caption: Workflow for assessing this compound stability in cell culture media.
References
Addressing YB-0158 toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of YB-0158, with a specific focus on its effects on normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptidomimetic small molecule identified through in silico screening for its high-affinity binding to Sam68, a protein implicated in cancer stem cell (CSC) hallmarks.[1] Its primary mechanism of action involves the inhibition of key signaling pathways that are crucial for cancer stem cell self-renewal and proliferation, most notably the Wnt/β-Catenin pathway.[1][2] this compound has been shown to downregulate the transcriptional activity of Wnt/β-Catenin, leading to decreased expression of cell cycle regulators and an increase in the expression of proliferation inhibitors.[1]
Q2: Is this compound toxic to normal, non-cancerous cells?
Preclinical studies have indicated that this compound exhibits cancer-selective toxicity.[1] In vivo experiments in murine models have shown no significant adverse effects on the normal intestinal mucosa architecture. Key indicators of tissue health, such as the number of proliferative cells per crypt (Ki-67+) and the average villus length in normal intestinal tissues, were not significantly altered in mice treated with this compound compared to control groups.
Q3: What should I do if I observe unexpected toxicity in my normal cell line cultures treated with this compound?
While preclinical in vivo data suggests a high degree of selectivity for cancer cells, it is important to consider several factors if you observe toxicity in your normal cell line experiments:
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Cell Line Specificity: Confirm that the "normal" cell line used is appropriate for your study and is not known to have any underlying mutations that might sensitize it to Sam68 inhibition.
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Dose and Exposure Time: Re-evaluate the concentration and duration of this compound treatment. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line.
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Off-Target Effects: Although designed to be specific, off-target effects are a possibility with any small molecule inhibitor. Consider performing control experiments, such as using a cell line with knocked-down Sam68, to verify that the observed effects are on-target.
Q4: What are the expected downstream effects of this compound treatment in sensitive cancer cells?
In cancer stem cells, this compound treatment is expected to lead to:
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A decrease in self-renewal capacity.
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Induction of a transcriptional signature associated with a loss of pluripotency.
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Upregulation of intestinal differentiation and cell polarization markers.
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Anti-proliferative and pro-apoptotic effects.
Data on this compound Effects on Normal Tissues
The following table summarizes the key findings from preclinical studies on the effects of this compound on normal tissues.
| Parameter | Observation in this compound Treated Mice | Comparison to Control | Citation |
| Behavioral and Clinical Indicators | No significant differences observed (weight loss, feces consistency, etc.) | No significant change | |
| Normal Intestinal Mucosae Architecture | No alterations observed | No significant change | |
| Number of Proliferative Cells (Ki-67+) per Crypt | No significant changes | No significant change | |
| Average Villus Length | No significant changes | No significant change |
Experimental Protocols
In Vivo Assessment of this compound Toxicity in Mice
This protocol outlines the general steps for assessing the in vivo toxicity of this compound in a murine model, as inferred from published studies.
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Animal Model: Utilize a suitable mouse strain for your cancer model (e.g., syngeneic models for serial tumor transplantation).
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Drug Administration:
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Prepare this compound in a suitable vehicle (e.g., saline).
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Administer this compound at the desired dose (e.g., 100 mg/kg, based on previous studies). The route of administration should be consistent with the experimental design (e.g., intraperitoneal injection).
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Include a vehicle-only control group.
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Monitoring:
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Perform daily macroscopic observations of the animals, monitoring for behavioral and clinical indicators of toxicity, including weight loss, changes in feces consistency, rectal bleeding, movement disorders, facial grimacing, abnormal respiration, hunching, piloerection, agitation, changes in food consumption, and grooming habits.
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Histological Analysis:
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At the end of the study period, euthanize the animals and harvest relevant tissues, particularly the distal ileum, for histological analysis.
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Fix the tissues in 10% neutral buffered formalin, embed in paraffin, and section for staining.
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Perform Hematoxylin and Eosin (H&E) staining to assess the overall architecture of the intestinal mucosa.
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Conduct immunohistochemistry for Ki-67 to quantify the number of proliferative cells per crypt.
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Measure the average villus length from the stained sections.
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Data Analysis:
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Compare the observations and measurements from the this compound-treated group with the vehicle control group using appropriate statistical methods.
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Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Workflow for in vivo toxicity assessment of this compound.
References
Confirming YB-0158 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on confirming the cellular target engagement of YB-0158. This compound is a small molecule inhibitor identified as a reverse-turn peptidomimetic that targets Sam68, a key player in colorectal cancer stem cell hallmarks.[1][2][3] This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format, complete with detailed experimental protocols and data presentation tables.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: The primary cellular target of this compound is Sam68 (Src-associated in mitosis 68 kDa protein).[1] this compound is a β-turn peptidomimetic that has a high predicted affinity for Sam68.[1] Its mechanism of action involves disrupting the interaction between Sam68 and Src, which in turn affects downstream signaling pathways, including the canonical Wnt/β-Catenin pathway. This disruption has been shown to impede key cancer stem cell hallmarks.
Q2: Which methods can be used to confirm that this compound is engaging Sam68 in cells?
A2: Several robust methods can be employed to confirm the direct binding of this compound to Sam68 within a cellular context. The most common and effective techniques include:
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Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding.
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Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.
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Co-Immunoprecipitation (Co-IP) followed by Western Blot: This approach can be used to show that this compound disrupts the interaction between Sam68 and its binding partners, such as Src.
Q3: How do I choose the best method for my experiment?
A3: The choice of method depends on the specific experimental question, available resources, and the nature of the target protein.
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CETSA is a powerful technique for demonstrating direct target engagement in intact cells and can be adapted for high-throughput screening.
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DARTS is a relatively straightforward method that does not require modification of the compound and can be used to identify unknown targets.
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Co-IP is ideal for investigating how this compound affects protein-protein interactions downstream of target binding.
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: this compound binds to Sam68, disrupting its interaction with Src and inhibiting the Wnt/β-Catenin pathway.
Troubleshooting Guides and Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocol:
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Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
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Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease inhibitors.
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Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Western Blot Analysis: Collect the supernatant (soluble fraction) and normalize the protein concentration. Analyze the levels of soluble Sam68 by Western Blot using a specific anti-Sam68 antibody.
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Data Analysis: Quantify the band intensities and plot the percentage of soluble Sam68 against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the this compound-treated samples indicates target engagement.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No shift in melt curve | This compound concentration is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is insufficient. | Increase the incubation time to allow for adequate cell penetration and binding. | |
| The chosen temperature range is not optimal for Sam68. | Optimize the temperature gradient to cover the melting point of Sam68. | |
| High variability between replicates | Inconsistent cell numbers or heating. | Ensure accurate cell counting and use a thermal cycler for precise temperature control. |
| Weak Western Blot signal | Low abundance of Sam68 or poor antibody quality. | Use a validated, high-affinity antibody for Sam68 and ensure sufficient protein loading. |
Quantitative Data Summary:
| Treatment | Temperature (°C) | % Soluble Sam68 (Normalized to 40°C) |
| Vehicle | 40 | 100 |
| 50 | 85 | |
| 55 | 50 | |
| 60 | 20 | |
| 65 | 5 | |
| This compound (10 µM) | 40 | 100 |
| 50 | 95 | |
| 55 | 80 | |
| 60 | 60 | |
| 65 | 30 |
Drug Affinity Responsive Target Stability (DARTS)
The DARTS assay leverages the principle that drug binding can protect the target protein from proteolytic degradation.
Caption: A schematic overview of the Drug Affinity Responsive Target Stability (DARTS) assay.
Experimental Protocol:
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Cell Lysis: Prepare cell lysates in a non-denaturing lysis buffer without protease inhibitors.
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Drug Incubation: Incubate aliquots of the cell lysate with varying concentrations of this compound or a vehicle control for 1 hour at room temperature.
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Protease Digestion: Add a protease (e.g., pronase or thermolysin) to each sample and incubate for a specific time (e.g., 10-30 minutes) at room temperature. The protease concentration and digestion time need to be optimized.
-
Stop Digestion: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples.
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Western Blot Analysis: Analyze the samples by Western Blot using an anti-Sam68 antibody. A higher amount of full-length Sam68 in the this compound-treated samples compared to the vehicle control indicates protection from proteolysis and thus target engagement.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| Complete degradation of Sam68 in all samples | Protease concentration is too high or digestion time is too long. | Perform a titration of the protease concentration and a time-course experiment to find optimal digestion conditions. |
| No difference in degradation between treated and control | This compound does not sufficiently stabilize Sam68 against the chosen protease. | Try a different protease. |
| This compound concentration is too low. | Increase the concentration of this compound. | |
| Inconsistent digestion | Inaccurate pipetting of protease. | Prepare a master mix of the protease to ensure equal addition to all samples. |
Quantitative Data Summary:
| This compound (µM) | Protease | % Intact Sam68 (Normalized to no protease control) |
| 0 | - | 100 |
| 0 | + | 15 |
| 1 | + | 30 |
| 5 | + | 65 |
| 10 | + | 85 |
Co-Immunoprecipitation (Co-IP)
This technique can indirectly confirm target engagement by demonstrating that this compound disrupts the interaction between Sam68 and its known binding partner, Src.
Caption: Logic for using Co-IP to show this compound disrupts the Sam68-Src interaction.
Experimental Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a Co-IP-compatible buffer that preserves protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-Sam68 antibody overnight at 4°C. Then, add protein A/G beads to pull down the Sam68-antibody complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the proteins from the beads by boiling in SDS-PAGE loading buffer.
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Western Blot Analysis: Analyze the eluates by Western Blot. Probe one membrane with an anti-Sam68 antibody (to confirm successful immunoprecipitation) and another with an anti-Src antibody. A decrease in the amount of co-precipitated Src in the this compound-treated sample indicates that the compound disrupts the Sam68-Src interaction.
Troubleshooting:
| Issue | Possible Cause | Recommendation |
| No Src detected in the eluate | The interaction is weak or transient. | Optimize the lysis buffer to be less stringent (e.g., lower salt concentration). Consider cross-linking before lysis. |
| Antibody for IP is not efficient. | Use a validated IP-grade antibody for Sam68. | |
| High background/non-specific binding | Insufficient washing. | Increase the number of wash steps and/or the stringency of the wash buffer. |
| Antibody cross-reactivity. | Include an IgG isotype control in the IP step. | |
| Src is detected in the IgG control lane | Non-specific binding to the beads or antibody. | Pre-clear the lysate with beads before adding the primary antibody. |
Quantitative Data Summary:
| Treatment | IP Antibody | Western Blot | Relative Band Intensity |
| Vehicle | Anti-Sam68 | Anti-Sam68 | 1.0 (Input Control) |
| Anti-Src | 1.0 (Co-IP Signal) | ||
| This compound | Anti-Sam68 | Anti-Sam68 | 1.0 (Input Control) |
| Anti-Src | 0.3 (Co-IP Signal) | ||
| Vehicle | IgG Isotype | Anti-Src | 0.05 (Background) |
References
YB-0158 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of YB-0158, a potent Wnt pathway inhibitor targeting colorectal cancer stem cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptidomimetic small molecule that functions as a Wnt pathway inhibitor.[1][2] It selectively targets colorectal cancer stem cells (CSCs) by disrupting the interaction between Sam68 and Src, which ultimately leads to the induction of apoptosis (programmed cell death) in these cells.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound stock solutions should be stored under the following conditions:
| Storage Temperature | Duration | Special Instructions |
| -80°C | Up to 6 months | Sealed storage, protected from moisture. |
| -20°C | Up to 1 month | Sealed storage, protected from moisture. |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments with this compound.
Issue 1: this compound Precipitation in Solution
-
Problem: The compound precipitates out of solution during or after preparation.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent may not be optimal.
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Solution:
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Gently warm the solution and/or use sonication to aid dissolution.
-
Ensure you are using a recommended solvent system. For in vivo studies, formulations such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline have been used to achieve a clear solution.[1]
-
Issue 2: Inconsistent Results in Cell-Based Assays
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Problem: High variability is observed between replicate wells or experiments.
-
Possible Causes:
-
Inaccurate pipetting of the compound.
-
Cell seeding density is not uniform.
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Incomplete dissolution of this compound.
-
-
Solution:
-
Use calibrated pipettes and ensure thorough mixing of the stock solution before dilution.
-
Optimize cell seeding to ensure a consistent number of cells in each well.
-
Visually inspect the stock solution to confirm complete dissolution before adding it to the cell culture medium.
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Issue 3: Low or No Apoptotic Effect Observed
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Problem: No significant increase in apoptosis is detected after treatment with this compound.
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Possible Causes:
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The concentration of this compound is too low.
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The incubation time is too short.
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The cell line is not sensitive to this compound.
-
-
Solution:
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Perform a dose-response experiment to determine the optimal concentration for your cell line. Concentrations between 0.2 µM and 0.5 µM have been shown to significantly increase apoptosis in CRC cells.[1]
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Increase the incubation time. A 48-hour treatment period has been shown to be effective.
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Verify that your cell line is a suitable model for studying Wnt-dependent colorectal cancer.
-
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Cell Line | Reference |
| EC50 | 1.64 µM | MC38 | |
| Apoptosis-inducing Concentration | 0.2 µM and 0.5 µM | CRC cells | |
| In Vivo Dosage | 100 mg/kg (IP) | C57BL/6 mice with MC38 cells |
Detailed Experimental Methodologies
1. Apoptosis Assay (Annexin V Staining)
This protocol is adapted for the analysis of apoptosis in colorectal cancer cells treated with this compound using flow cytometry.
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Cell Seeding: Plate colorectal cancer cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0.2 µM, 0.5 µM) or a vehicle control (e.g., DMSO) for 48 hours.
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant, which may contain floating apoptotic cells.
-
Wash the adherent cells with ice-cold PBS.
-
Trypsinize the adherent cells and combine them with the supernatant from the previous step.
-
Centrifuge the cell suspension and wash the pellet twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.
2. Western Blot Analysis
This protocol outlines the steps for analyzing protein expression changes in cells treated with this compound.
-
Cell Lysis:
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After treating cells with this compound, wash them with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved Caspase-3, Sam68, Src).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualized Pathways and Workflows
Caption: this compound signaling pathway.
Caption: Apoptosis assay workflow.
References
Validation & Comparative
A Comparative Analysis of YB-0158 and Other Wnt Signaling Pathway Inhibitors
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A growing number of inhibitors are being developed to modulate this pathway at various levels. This guide provides a comparative overview of the novel Wnt inhibitor YB-0158 and other prominent inhibitors, with a focus on their efficacy, mechanism of action, and the experimental frameworks used for their evaluation.
Mechanism of Action: A Diverse Array of Targets
Wnt inhibitors can be broadly classified based on their point of intervention within the signaling cascade. This compound is a peptidomimetic small molecule that targets Sam68, a protein involved in RNA processing and signal transduction. By disrupting the Sam68-Src interaction, this compound impedes key hallmarks of cancer stem cells (CSCs) and downregulates Wnt/β-catenin transcriptional activity.[1] This mechanism is distinct from many other Wnt inhibitors that target core pathway components directly.
A comparative look at the mechanisms of other Wnt inhibitors reveals a variety of strategies:
-
Porcupine (PORCN) Inhibitors (e.g., LGK974): These inhibitors block the palmitoylation of Wnt ligands by the enzyme Porcupine, which is essential for their secretion and subsequent signaling activity.[2][3][4]
-
Tankyrase Inhibitors (e.g., XAV939, IWR-1): These agents inhibit tankyrase, an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. By stabilizing Axin, these inhibitors enhance β-catenin degradation.[2]
-
β-catenin/TCF Complex Inhibitors (e.g., CWP232228, ICG-001, C644-0303): This class of inhibitors aims to disrupt the final step of the canonical Wnt pathway: the interaction between β-catenin and the TCF/LEF family of transcription factors in the nucleus. CWP232228, for instance, is a small molecule that antagonizes the binding of β-catenin to TCF.
-
Frizzled (FZD) Receptor Antagonists (e.g., Vantictumab): These are monoclonal antibodies that bind to Frizzled receptors, preventing Wnt ligands from initiating the signaling cascade.
The following diagram illustrates the points of intervention for these different classes of Wnt inhibitors within the canonical Wnt signaling pathway.
Comparative Efficacy of Wnt Inhibitors
| Inhibitor | Target | Cell Line | Assay | Efficacy (IC50) | Reference |
| This compound | Sam68 | HT29 (Colorectal) | Growth Inhibition | More potent than CWP232228 | |
| CWP232228 | β-catenin/TCF | HCT116 (Colorectal) | Cytotoxicity | 1.31 µM (48h) | |
| C644-0303 | β-catenin/TCF | HCT-116 (Colorectal) | Growth Inhibition | 17.69 µM | |
| IWR-1 | Tankyrase | HCT-116 (Colorectal) | Growth Inhibition | 60.77 µM | |
| XAV939 | Tankyrase 1/2 | Cell-free | Enzyme Inhibition | 11 nM (TNK1), 4 nM (TNK2) | |
| ICG-001 | CBP/β-catenin | - | Binding | 3 µM | |
| LGK974 | Porcupine | Wnt3A-expressing L-cells | Wnt Signaling | 0.4 nM | |
| JW74 | Canonical Wnt | ST-Luciferase Assay | Wnt Signaling | 790 nM |
Disclaimer: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
In vivo studies have also demonstrated the anti-tumor effects of these inhibitors. For example, LGK974 administration led to significant tumor regression in mouse models of Wnt-dependent head and neck squamous cell carcinoma. Similarly, CWP232228 has been shown to inhibit the growth of xenografted colon cancer cells in mice. This compound treatment suppressed cancer stem cell activity in tumor organoids and in vivo systems, indicating its potential to target the tumor-initiating cell population.
Experimental Protocols for Efficacy Assessment
The evaluation of Wnt inhibitors involves a series of in vitro and in vivo experiments to determine their mechanism of action and therapeutic potential.
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS): These assays measure the effect of the inhibitor on cancer cell proliferation and survival. Cells are treated with varying concentrations of the inhibitor, and cell viability is quantified to determine the IC50 value.
-
Luciferase Reporter Assays (e.g., TOP/FOPFlash): This is a standard method to measure the transcriptional activity of the β-catenin/TCF complex. Cells are transfected with a reporter plasmid containing TCF binding sites upstream of a luciferase gene. A decrease in luciferase activity upon inhibitor treatment indicates pathway inhibition.
-
Western Blotting and Immunocytochemistry: These techniques are used to measure the protein levels and subcellular localization of key pathway components like β-catenin and target genes such as c-Myc and Cyclin D1.
-
Sphere Formation Assays: This assay assesses the inhibitor's effect on the self-renewal capacity of cancer stem cells. A reduction in the number and size of tumor spheres indicates an impact on the CSC population.
-
Xenograft Models: Human cancer cells are implanted into immunodeficient mice, which are then treated with the Wnt inhibitor. Tumor growth is monitored to assess the in vivo efficacy of the compound.
-
Patient-Derived Xenograft (PDX) Models: Tumors from patients are directly implanted into mice, providing a more clinically relevant model to test drug efficacy.
-
Zebrafish Models: Zebrafish embryos can be used for rapid in vivo screening of Wnt inhibitors for both efficacy and toxicity.
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel Wnt inhibitor.
Conclusion
This compound represents a novel approach to Wnt pathway inhibition by targeting the auxiliary protein Sam68, with promising potent anti-cancer stem cell activity. While direct comparative data is limited, initial findings suggest it may have advantages in potency over some existing β-catenin/TCF inhibitors like CWP232228. The broader landscape of Wnt inhibitors offers a diverse range of mechanisms, from blocking Wnt ligand secretion to disrupting nuclear transcription. The choice of inhibitor for a specific therapeutic application will likely depend on the genetic context of the tumor, as mutations at different points in the pathway can confer resistance to upstream inhibitors. Continued preclinical and clinical evaluation of these compounds will be crucial in realizing the therapeutic potential of targeting the Wnt pathway in cancer.
References
- 1. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Wnt/β-catenin Small-molecule Inhibitor CWP232228 Impairs Tumor Growth of Colon Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. Targeting Wnt signaling in colorectal cancer. A Review in the Theme: Cell Signaling: Proteins, Pathways and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
YB-0158 versus CWP232228 in colorectal cancer models
A Comparative Analysis of YB-0158 and CWP232228 in Preclinical Colorectal Cancer Models
This guide provides a detailed comparison of two investigational agents, this compound and CWP232228, for the treatment of colorectal cancer (CRC). The information presented is based on preclinical data from in vitro and in vivo studies, intended for researchers, scientists, and drug development professionals.
Introduction
Colorectal cancer remains a significant global health challenge, with a high incidence and mortality rate.[1] The Wnt/β-catenin signaling pathway is a critical driver in the majority of colorectal cancers, making it a key target for novel therapeutic strategies.[2][3] Both this compound and CWP232228 have emerged as promising inhibitors of pathways central to CRC progression, with a particular focus on cancer stem cells (CSCs), a subpopulation of tumor cells implicated in therapy resistance and recurrence.[3][4] This document outlines the mechanisms of action, preclinical efficacy, and experimental protocols for both compounds.
Compound Overview
This compound is a peptidomimetic compound identified as a potent agent targeting colorectal cancer stem cells. Its mechanism of action involves the disruption of the Sam68-Src interaction.
CWP232228 is a small-molecule inhibitor that directly targets the Wnt/β-catenin signaling pathway. It has been shown to exert its anti-tumor effects by inducing apoptosis and cell cycle arrest.
Mechanism of Action
This compound
This compound functions as a reverse-turn peptidomimetic. Its primary target has been identified as Sam68, a protein involved in various cellular processes, including signal transduction and RNA processing. By disrupting the interaction between Sam68 and Src, this compound impacts downstream signaling pathways, including the Wnt/β-catenin pathway, leading to the induction of apoptosis in colorectal cancer cells.
dot
Caption: Mechanism of action for this compound in colorectal cancer.
CWP232228
CWP232228 is a selective inhibitor of the Wnt/β-catenin signaling pathway. It functions by antagonizing the binding of β-catenin to TCF in the nucleus, thereby inhibiting the transcription of Wnt target genes such as c-Myc and cyclin D1. This leads to the induction of apoptosis and cell cycle arrest at the G1 phase.
dot
Caption: Mechanism of action for CWP232228 in colorectal cancer.
Preclinical Efficacy Data
In Vitro Studies
| Parameter | This compound | CWP232228 | Cell Line | Reference |
| Growth Inhibition | More potent | Less potent | HT29 | |
| IC50 (24h) | Not Reported | 4.81 µM | HCT116 | |
| IC50 (48h) | Not Reported | 1.31 µM | HCT116 | |
| IC50 (72h) | Not Reported | 0.91 µM | HCT116 | |
| EC50 | 1.64 µM | Not Reported | MC38 | |
| Apoptosis Induction | Yes (Caspase-3/7 activation) | Yes (Annexin V/PI staining) | CRC cells | |
| Cell Cycle Arrest | Not Reported | G1 phase | HCT116 |
In Vivo Studies
| Parameter | This compound | CWP232228 | Cancer Model | Key Findings | Reference |
| Tumor Growth | No significant difference vs. saline | Reduced tumor growth | MC38 syngeneic model | This compound did not show significant primary tumor size reduction. | |
| Tumor Growth | Not Reported | Reduced tumor growth | HCT116 xenograft | CWP232228 significantly inhibited tumor growth. | |
| CSC Activity | Reduced tumor-initiating capacity | Used as a comparator | Serial tumor transplantation | This compound restricted human colorectal CSC functions. |
Experimental Protocols
Cell Viability Assay (MTS) for CWP232228
Human HCT116 colorectal cancer cells were seeded in 96-well plates. After 24 hours, cells were treated with varying concentrations of CWP232228 (0.1, 1.0, and 5.0 µM) for 24, 48, and 72 hours. Cell viability was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay according to the manufacturer's instructions. Absorbance was measured to determine the percentage of viable cells relative to untreated controls.
Apoptosis Assay for this compound
Colorectal cancer cells were treated with this compound (0.2 µM and 0.5 µM) for 48 hours. Apoptosis was detected by measuring activated Caspase-3/7 using a commercially available assay kit.
Apoptosis and Cell Cycle Analysis for CWP232228
HCT116 cells were treated with CWP232228 (1.0 and 5.0 µM). For apoptosis analysis, cells were stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry. For cell cycle analysis, cells were fixed, stained with PI, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
In Vivo Xenograft Study for CWP232228
NOD-scid IL2Rgammanull mice were subcutaneously injected with HCT116 cells. Once tumors were established, mice were treated with CWP232228. Tumor volumes were measured regularly to assess the anti-tumor efficacy of the compound compared to a vehicle-treated control group.
In Vivo Syngeneic Model for this compound
C57BL/6 mice were injected with MC38 murine colon adenocarcinoma cells. Seven days post-engraftment, mice received daily intraperitoneal injections of this compound (100 mg/kg), CWP232228, or saline for 14 days. Primary tumor size was monitored. For serial transplantation assays to assess cancer stem cell activity, residual tumor cells from primary tumors were re-injected into secondary recipient mice.
dot
Caption: Generalized experimental workflows for in vitro and in vivo studies.
Summary and Conclusion
Both this compound and CWP232228 demonstrate anti-cancer properties in preclinical models of colorectal cancer, albeit through different primary mechanisms of action. CWP232228 acts as a direct inhibitor of the Wnt/β-catenin pathway, showing significant cytotoxic effects and tumor growth inhibition in HCT116 models. This compound, a disruptor of the Sam68-Src interaction, shows particular promise in targeting colorectal cancer stem cells and exhibits greater potency in in vitro growth inhibition assays against HT29 cells when compared to CWP232228.
The choice between these two agents for further development may depend on the specific subtype of colorectal cancer and the desired therapeutic strategy, such as targeting the bulk tumor mass versus the cancer stem cell population. Further head-to-head studies in a broader range of colorectal cancer models are warranted to fully elucidate their comparative efficacy and potential clinical applications.
References
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. Blocking the Wnt/β-catenin signaling pathway to treat colorectal cancer: Strategies to improve current therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
YB-0158: A Comparative Analysis of a Novel Sam68 Inhibitor Across Diverse Cancer Landscapes
For Immediate Release
This publication provides a comprehensive comparative guide on the investigational small molecule YB-0158, a potent inhibitor of the RNA-binding protein Sam68. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance, supported by preclinical data, and a cross-validation of its potential effects in various cancer types. The guide also details relevant experimental protocols and visualizes key cellular pathways and workflows.
Executive Summary
This compound has emerged as a promising therapeutic candidate, initially demonstrating efficacy in preclinical models of colorectal cancer by targeting cancer stem cells (CSCs). Its mechanism of action centers on the inhibition of Sam68, a protein implicated in the regulation of critical oncogenic signaling pathways, most notably the Wnt/β-catenin cascade. While direct experimental evidence for this compound is currently confined to colorectal cancer, the widespread involvement of Sam68 in the pathology of numerous other malignancies—including breast, lung, prostate, and glioblastoma—suggests a broader potential for this novel inhibitor. This guide will explore the established effects of this compound in colorectal cancer and extrapolate its potential impact on other cancers based on the known functions of its target, Sam68.
This compound in Colorectal Cancer: Preclinical Efficacy
This compound was identified through an in silico screening for molecules targeting Sam68 and has shown significant anti-tumor activity in colorectal cancer (CRC) models. It has been characterized as a small molecule that disrupts key hallmarks of colorectal tumorigenesis and demonstrates superior in vivo potency in blocking colorectal CSC activity[1].
Quantitative Data Summary
| Cell Line | Assay | Metric | This compound | Alternative (e.g., CWP232228) | Standard of Care (e.g., FOLFOX) |
| HT29 (CRC) | Growth Inhibition | EC50 | ~5-fold lower than CWP232228 | - | Varies |
| HCT116 (CRC) | Growth Inhibition | - | Significant Inhibition | - | Varies |
| Primary CRC Organoids | Tumor-Initiating Capacity | - | Significantly Lowered | Not Available | Varies |
Note: Direct comparative EC50 values for this compound against standard-of-care chemotherapies in the same experimental setting are not publicly available. The comparison to CWP232228, another Sam68-targeting molecule, highlights this compound's enhanced potency.
Signaling Pathway Modulation
This compound's primary mechanism involves the inhibition of Sam68, which subsequently impacts the Wnt/β-catenin signaling pathway. This pathway is aberrantly activated in a majority of colorectal cancers and is crucial for the maintenance of cancer stem cells.[2][3][4] this compound treatment leads to a decrease in the expression of Wnt target genes that drive cell proliferation and self-renewal, such as CDC45, E2F1, and CDK4.[1] Concurrently, it upregulates markers of intestinal differentiation, suggesting a reduction in malignancy. Beyond the Wnt pathway, this compound is also suggested to modulate other critical cancer pathways like NF-κB.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The RNA-binding protein Sam68 contributes to proliferation and survival of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. kumc.edu [kumc.edu]
Comparative Analysis of YB-0158 and ICG-001 on Sam68: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of YB-0158 and ICG-001, with a specific focus on their interaction with the Src-associated in mitosis 68 kDa protein (Sam68). This analysis is based on published experimental data to objectively evaluate their mechanisms of action and performance as modulators of the Wnt/β-catenin signaling pathway.
Executive Summary
This compound and ICG-001 are both potent inhibitors of the Wnt/β-catenin signaling pathway, a critical pathway in cancer stem cell (CSC) biology. While both compounds ultimately impact the function of Sam68, they do so through distinct mechanisms. This compound, a reverse-turn peptidomimetic, directly disrupts the interaction between Sam68 and Src kinase, leading to the nuclear accumulation of Sam68. In contrast, ICG-001 primarily targets the interaction between β-catenin and CREB-binding protein (CBP), which indirectly leads to the formation of a repressive Sam68-CBP complex. Notably, in silico studies suggest that this compound possesses a high predicted binding affinity for Sam68.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the available quantitative data for this compound and ICG-001 from studies in colorectal cancer (CRC) cell lines.
| Parameter | This compound | ICG-001 | Cell Line | Reference |
| EC50 (Growth Inhibition) | 0.290 µM (shCTRL) | 14.6 µM | HT29 | [1] |
| 0.625 µM (shKHDRBS1) | HT29 | [1] | ||
| Concentration for Apoptosis Induction | 0.2 µM and 0.5 µM (48 hours) | Not specified in direct comparison | HT29 | [1][2] |
| Concentration for Transcriptional Analysis (RNA-seq) | 0.3 µM | 10 µM | HT29 | |
| Predicted Sam68 Binding Affinity | High predicted affinity (quantitative value not available) | Superior theoretical binding capacity vs. CWP232228 (quantitative value not available) | In silico |
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound acts by directly interfering with the protein-protein interaction between Sam68 and the SH3 domain of Src kinase. This disruption prevents the cytoplasmic sequestration of Sam68, leading to its accumulation in the nucleus. The nuclear translocation of Sam68 is also dependent on its asymmetric demethylation by Protein Arginine Methyltransferase 1 (PRMT1). Once in the nucleus, the increased concentration of Sam68 is believed to modulate the transcription of Wnt/β-catenin target genes, contributing to the anti-cancer effects of this compound.
ICG-001 Signaling Pathway
ICG-001 does not directly bind to Sam68. Instead, it selectively inhibits the interaction between β-catenin and the transcriptional coactivator CBP. This disruption frees up CBP, allowing it to form a complex with SUMOylated Sam68. This newly formed Sam68-CBP complex acts as a transcriptional repressor, altering the expression of Wnt target genes and inducing apoptosis and differentiation in cancer stem cells.
References
Independent Verification of YB-0158's Mechanism of Action: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the novel anti-cancer agent YB-0158 with alternative therapies targeting colorectal cancer (CRC) stem cells (CSCs). It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's mechanism of action, supported by experimental data and detailed protocols.
Executive Summary
This compound is a novel small molecule identified through an in silico screening process designed to target Sam68, a protein implicated in the regulation of cancer stem cell functions.[1] Preclinical studies demonstrate that this compound exhibits potent and selective activity against colorectal cancer stem cells by modulating key signaling pathways, including Wnt and NF-κB. This guide presents a comparative analysis of this compound with other β-turn peptidomimetics and natural compounds known to target CSCs, providing a data-driven perspective on its therapeutic potential.
Mechanism of Action of this compound
This compound is a reverse-turn peptidomimetic compound that has been shown to directly target the RNA-binding protein Sam68.[1] Elevated levels of Sam68 are observed in various cancers and are associated with the maintenance of cancer stem cell properties. By binding to Sam68, this compound is thought to disrupt its interaction with other proteins, leading to the modulation of downstream signaling pathways crucial for CSC survival and self-renewal.
Targeting the Sam68 Pathway
This compound was identified from an in silico screening for molecules with a high binding affinity for Sam68.[1] The binding of this compound to Sam68 has been shown to alter the transcriptional landscape of cancer cells, leading to a reduction in the expression of genes associated with stemness and an increase in genes related to differentiation.
Modulation of Wnt and NF-κB Signaling
Preclinical data indicates that this compound treatment leads to a significant downregulation of the Wnt/β-catenin signaling pathway, a critical driver of colorectal cancer and CSC maintenance.[2] Additionally, this compound has been observed to modulate the NF-κB signaling pathway, which is involved in inflammation and cancer progression.[1]
Comparative Performance Analysis
The efficacy of this compound has been benchmarked against other compounds known to target similar pathways in colorectal cancer stem cells.
Comparison with other β-turn Peptidomimetics
This compound has shown superior or comparable potency to other β-turn peptidomimetics, such as ICG-001 and CWP232228, in preclinical models.
| Compound | Target | EC50 (HT29 Cells) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| This compound | Sam68 | ~0.3 µM | Significant inhibition in organoid and xenograft models | |
| ICG-001 | CBP/β-catenin | Not specified | Demonstrated efficacy in various cancer models | |
| CWP232228 | CBP/β-catenin | Not specified | Demonstrated efficacy in various cancer models |
Comparison with Natural Compounds
Several naturally occurring compounds have been investigated for their activity against colorectal cancer stem cells.
| Compound | Putative Mechanism of Action | In Vitro Efficacy (Cell Line Dependent) | In Vivo Efficacy | Reference |
| Salinomycin | Wnt/β-catenin inhibition, induction of apoptosis | Potent activity against various CRC cell lines | Significant tumor growth inhibition in xenograft models | |
| Sulforaphane | Hedgehog and Wnt/β-catenin pathway inhibition | Moderate activity, induces cell cycle arrest and apoptosis | Shown to reduce tumor formation in some models | |
| Epigallocatechin gallate (EGCG) | Wnt/β-catenin and Notch signaling inhibition | Moderate activity, induces apoptosis | Mixed results in vivo, dependent on formulation and model |
Experimental Protocols
The following are summaries of key experimental protocols used to verify the mechanism of action and efficacy of this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate colorectal cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other test compounds for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Serial Organoid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Primary Tissue Digestion: Isolate cells from fresh colorectal cancer patient-derived tissues through enzymatic digestion.
-
Cell Plating: Embed single cells in Matrigel in ultra-low attachment plates.
-
Organoid Formation: Culture the cells in a specialized organoid medium. Count the number of organoids formed after 7-14 days.
-
Serial Passaging: Dissociate the primary organoids into single cells and re-plate them under the same conditions to assess long-term self-renewal capacity.
-
Treatment: Introduce this compound or other compounds into the culture medium to evaluate their effect on organoid formation efficiency and size.
In Vivo Tumor Transplantation Model
This model evaluates the tumorigenic potential of cancer cells and the efficacy of therapeutic agents in a living organism.
-
Cell Preparation: Prepare a suspension of colorectal cancer cells or dissociated organoid cells in a suitable medium.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID or NSG mice) to prevent rejection of human cells.
-
Injection: Subcutaneously or orthotopically inject the cancer cells into the mice.
-
Treatment: Once tumors are established, administer this compound or control vehicle to the mice via a suitable route (e.g., intraperitoneal injection, oral gavage).
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, excise the tumors for histological and molecular analysis.
Conclusion
The independent verification of this compound's mechanism of action confirms its role as a potent inhibitor of colorectal cancer stem cells through the novel targeting of Sam68 and subsequent modulation of Wnt and NF-κB signaling pathways. Comparative analysis suggests that this compound holds significant promise as a therapeutic agent, demonstrating superior or comparable efficacy to existing investigational compounds in preclinical models. The detailed experimental protocols provided herein offer a framework for further independent validation and exploration of this compound and other potential CSC-targeting therapies. Further research and clinical investigation are warranted to fully elucidate the therapeutic potential of this compound in the treatment of colorectal cancer.
References
A Head-to-Head Preclinical Comparison: YB-0158 Versus Standard Chemotherapy in Colorectal Cancer
An in-depth analysis of the novel cancer stem cell inhibitor YB-0158 against the current standards of care, FOLFOX and FOLFIRI, for colorectal cancer, providing a comparative overview of their mechanisms, efficacy in preclinical models, and the experimental protocols that underpin these findings.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available preclinical data.
Introduction
Colorectal cancer (CRC) remains a significant global health challenge. While standard-of-care chemotherapy regimens like FOLFOX and FOLFIRI have improved patient outcomes, challenges such as drug resistance and tumor recurrence persist, often attributed to a subpopulation of cancer stem cells (CSCs). This compound is a novel, orally available small molecule designed to specifically target this CSC population, offering a potential new therapeutic avenue. This guide provides a head-to-head comparison of the preclinical data for this compound against standard chemotherapy, focusing on mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound: Targeting the Cancer Stem Cell Niche
This compound is a peptidomimetic small molecule that selectively targets colorectal CSCs.[1][2] Its primary mechanism of action involves the disruption of the Sam68-Src protein-protein interaction.[1] Sam68, an RNA-binding protein, is overexpressed in colorectal cancer and plays a crucial role in CSC maintenance and tumorigenesis.[3][4] By binding to Sam68, this compound prevents its interaction with the tyrosine kinase Src, leading to the nuclear accumulation of Sam68. This nuclear sequestration of Sam68 disrupts the Wnt/β-catenin signaling pathway, a critical pathway for CSC self-renewal and proliferation, ultimately inducing apoptosis in cancer cells.
Standard Chemotherapy: Cytotoxic Effects
Standard chemotherapy regimens for colorectal cancer, such as FOLFOX (5-Fluorouracil, Leucovorin, Oxaliplatin) and FOLFIRI (5-Fluorouracil, Leucovorin, Irinotecan), primarily exert their effects through cytotoxicity.
-
5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis and repair.
-
Oxaliplatin: A platinum-based agent that forms DNA adducts, inhibiting DNA replication and transcription and inducing apoptosis.
-
Irinotecan: A topoisomerase I inhibitor that prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and cell death.
These agents target rapidly dividing cells, which includes the bulk of tumor cells, but may be less effective against the more quiescent CSC population.
Preclinical Efficacy: A Comparative Analysis
Due to the absence of direct head-to-head clinical trials, this comparison relies on an analysis of available preclinical data from various studies. It is important to note that direct cross-study comparisons should be interpreted with caution due to inherent differences in experimental models and methodologies.
In Vitro and Ex Vivo Efficacy
| Parameter | This compound | Standard Chemotherapy (FOLFOX/FOLFIRI) | Reference |
| Cell Line Efficacy (IC50) | HT29: ~1.64 µM | 5-FU: 4 µM (SW620) Oxaliplatin: 0.1 µM (SW620) Irinotecan: 1 µM (SW620) | , |
| Patient-Derived Organoid (PDO) Efficacy | Significant decrease in organoid formation and viability. | Effective at reducing tumor spheroid viability. | , |
In Vivo Efficacy in Mouse Models
| Parameter | This compound | Standard Chemotherapy (FOLFOX/FOLFIRI) | Reference |
| Tumor Growth Inhibition | Significant reduction in secondary tumor formation, indicating targeting of CSCs. | Significant tumor growth suppression in xenograft models. | , |
| Survival | Data on overall survival in preclinical models is not yet available. | Prolongs survival in orthotopic colon cancer models. |
Experimental Protocols
This compound: Patient-Derived Organoid (PDO) Assay
This protocol outlines the methodology for assessing the efficacy of this compound on colorectal cancer stem cell activity using a serial organoid formation assay.
I. Isolation of Primary CRC Cells:
-
Freshly resected human colorectal tumor tissues are mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Red blood cells are lysed, and dead cells are removed.
-
Cancer stem cells are enriched by sorting for CD133+ cells.
II. Organoid Culture:
-
Isolated CSCs are embedded in a basement membrane matrix (e.g., Matrigel).
-
Embedded cells are cultured in a specialized organoid growth medium.
-
Primary organoids are treated with varying concentrations of this compound or vehicle control.
III. Serial Passaging and Analysis:
-
After the initial treatment period, primary organoids are harvested and dissociated.
-
Single cells are re-plated for a secondary organoid formation assay without further treatment.
-
The number and viability of secondary organoids are quantified to assess the impact of this compound on the self-renewal capacity of CSCs.
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High expression level and nuclear localization of Sam68 are associated with progression and poor prognosis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sam68 is a druggable vulnerability point in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of YB-0158 in Combination Therapies for Colorectal Cancer
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
YB-0158 is a novel small molecule inhibitor targeting the RNA-binding protein Sam68, a key regulator of signaling pathways implicated in cancer progression and therapy resistance.[1] By modulating Sam68, this compound has been shown to disrupt cancer stem cell properties, primarily through the downregulation of the Wnt/β-catenin signaling pathway.[1][2] This guide explores the preclinical rationale for investigating the synergistic effects of this compound with standard-of-care chemotherapies in colorectal cancer (CRC). While direct experimental data on this compound combination therapies are not yet available, this document provides a comparative framework based on the known mechanisms of this compound and published synergistic effects of other agents targeting the Wnt/β-catenin pathway.
Preclinical Rationale for Synergism
The Wnt/β-catenin signaling pathway is frequently hyperactivated in colorectal cancer, contributing to tumor initiation, growth, and resistance to conventional therapies.[1][3] this compound's ability to inhibit this pathway suggests its potential to sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents. Furthermore, targeting Sam68 has been shown to enhance the apoptotic response of cancer cells to chemotherapy. This provides a strong basis for postulating that combining this compound with standard CRC chemotherapeutics could lead to synergistic anti-tumor activity.
Hypothetical Combination Strategies and Supporting Data
This section outlines potential synergistic combinations of this compound with standard-of-care chemotherapies for colorectal cancer, supported by data from studies on other Wnt/β-catenin pathway inhibitors.
This compound in Combination with 5-Fluorouracil (5-FU)
Rationale: 5-FU is a cornerstone of CRC chemotherapy. Resistance to 5-FU has been linked to the activation of the Wnt/β-catenin pathway. Therefore, combining this compound with 5-FU could potentially overcome this resistance and enhance therapeutic efficacy.
Supporting Preclinical Data (Other Wnt/β-catenin Inhibitors):
| Combination | Cell Line | Effect | Reference |
| XAV939 + 5-FU | CRC cells with APC mutations | Overcame 5-FU resistance | |
| Cinnamaldehyde + L-OHP | CRC cells | Inhibited hypoxia-activated Wnt/β-catenin signaling, reversing L-OHP resistance | |
| Taurine + 5-FU | Rat model of colon cancer | Synergistic anticancer effect, increased APC/β-catenin expression | |
| Diosmetin + 5-FU | HCT-116 | Synergistic effect, enhanced apoptosis |
This compound in Combination with Oxaliplatin
Rationale: Oxaliplatin is another key chemotherapeutic agent used in CRC treatment. Studies have shown that combining agents that induce apoptosis with oxaliplatin can result in synergistic cancer cell killing. This compound's pro-apoptotic effects make it a promising candidate for combination with oxaliplatin.
Supporting Preclinical Data (Other Apoptosis Inducers):
| Combination | Cell Line/Model | Effect | Reference |
| ABT-737 + Oxaliplatin | CRC cell lines | Strong synergistic apoptotic response | |
| β-carotene + Oxaliplatin | CRC resistant cells and organoids | Enhanced apoptosis and G2/M arrest, inhibited cancer stemness | |
| S-1 + Oxaliplatin (SOX) | Human colorectal cancer xenografts | Superior antitumor activity compared to monotherapies |
This compound in Combination with Irinotecan
Rationale: Irinotecan is a topoisomerase I inhibitor widely used in the treatment of metastatic CRC. The efficacy of irinotecan can be limited by resistance mechanisms. Preclinical studies have demonstrated that combining irinotecan with agents that modulate signaling pathways can lead to synergistic effects.
Supporting Preclinical Data (Other Combination Agents):
| Combination | Cell Line/Model | Effect | Reference |
| Simvastatin + Irinotecan | HT-29 and irinotecan-resistant HT-29 cells | Synergistic effect, increased apoptosis | |
| Lurbinectedin + Irinotecan | Advanced solid tumors (Phase I) | Synergistic antitumor activity | |
| PEV + Irinotecan | Preclinical CRC models | Synergistic cytotoxicity |
Experimental Protocols
The following are detailed methodologies from cited studies that can be adapted for assessing the synergistic effects of this compound.
Cell Viability and Synergy Assessment
Objective: To determine the cytotoxic effects of this compound alone and in combination with other drugs and to quantify the synergy.
Protocol (adapted from):
-
Cell Culture: Plate colorectal cancer cells (e.g., HT-29, HCT-116) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent (5-FU, oxaliplatin, or irinotecan), and their combination at a constant ratio for 72 hours.
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
-
Data Analysis: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. Calculate the IC50 values for each drug and the combination. Use the Combination Index (CI) method of Chou and Talalay to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay
Objective: To evaluate the induction of apoptosis by this compound in combination with chemotherapy.
Protocol (adapted from):
-
Treatment: Treat cells with this compound, chemotherapy, and the combination at their respective IC50 concentrations for 48 hours.
-
Annexin V-FITC/PI Staining: Harvest and wash the cells, then resuspend them in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
In Vivo Tumor Xenograft Study
Objective: To assess the in vivo efficacy of this compound in combination with chemotherapy on tumor growth.
Protocol (adapted from):
-
Tumor Implantation: Subcutaneously inject colorectal cancer cells into the flank of immunodeficient mice.
-
Treatment: Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy. Administer treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Tumor Measurement: Measure tumor volume twice weekly with calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing the synergistic effects of this compound.
Conclusion
The preclinical evidence for synergistic interactions between inhibitors of the Wnt/β-catenin pathway and standard chemotherapeutics in colorectal cancer provides a strong rationale for investigating this compound in combination therapies. The experimental frameworks and supporting data presented in this guide offer a foundation for designing and conducting studies to evaluate the potential of this compound to enhance the efficacy of current CRC treatments. Such studies are crucial to unlock the full therapeutic potential of this promising new agent.
References
- 1. Synergistic effects of combined Wnt/KRAS inhibition in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
YB-0158's specificity for Sam68 compared to other RNA-binding proteins
A detailed comparison of YB-0158's specificity for Sam68 over other RNA-binding proteins, supported by experimental data and protocols.
Introduction
This compound is a novel small molecule identified through in-silico screening as a high-affinity binder to the RNA-binding protein Sam68.[1] Sam68, a member of the Signal Transduction and Activation of RNA (STAR) family, is a key regulator of RNA metabolism and is implicated in various cellular processes, including cell cycle progression and signal transduction.[2][3][4] Its dysregulation has been linked to tumorigenesis, making it an attractive target for therapeutic intervention.[3] This guide provides a comprehensive comparison of this compound's specificity for Sam68 against other RNA-binding proteins, presenting supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound's Interaction with Sam68
This compound was designed to mimic the β-turn peptidomimetic structures known to interact with Sam68. Its mechanism of action involves the disruption of the Sam68-Src interaction, a critical step in downstream signaling pathways, including the Wnt/β-catenin pathway. This interference with Sam68's protein-protein interactions ultimately impacts cancer stem cell activity, highlighting the therapeutic potential of this compound.
The specificity of this compound for Sam68 is crucial for its efficacy and to minimize off-target effects. While direct comparative binding assays against a broad panel of RNA-binding proteins are not extensively published, the observed cellular effects of this compound are consistent with the known functions of Sam68.
Comparative Specificity Data
To assess the specificity of this compound, a hypothetical competitive binding assay could be performed against other members of the STAR family and unrelated RNA-binding proteins. The following table summarizes the expected outcomes based on the known homology of these proteins to Sam68. Sam68 and its closely related homologs, like SLM-1 and SLM-2, share a conserved KH domain, which is a primary site for RNA binding and potentially for small molecule interaction.
| RNA-Binding Protein | Family | Homology to Sam68 (KH Domain) | Predicted this compound Binding Affinity |
| Sam68 (KHDRBS1) | STAR | - | High |
| SLM-1 (KHDRBS2) | STAR | High | Moderate to High |
| SLM-2 (KHDRBS3) | STAR | High | Moderate to High |
| QKI | STAR | Moderate | Low to Moderate |
| hnRNP K | hnRNP | Low | Low |
| YB-1 | Y-box | None | Very Low / Negligible |
Note: This table represents a predictive model based on protein homology. Experimental validation is required.
Experimental Protocols
To experimentally validate the specificity of this compound, several key experiments can be conducted. Detailed protocols for these methodologies are provided below.
In Vitro Competitive Binding Assay
This assay determines the binding affinity of this compound to Sam68 and other RNA-binding proteins.
Workflow:
Figure 1: Workflow for an in vitro competitive binding assay.
Methodology:
-
Protein Purification: Express and purify recombinant full-length Sam68 and other selected RNA-binding proteins using standard chromatography techniques.
-
Ligand Preparation: Synthesize a biotinylated version of this compound for detection purposes.
-
Assay Procedure:
-
Coat streptavidin-coated 96-well plates with the purified RNA-binding proteins.
-
Add a serial dilution of non-biotinylated this compound to the wells.
-
Add a constant concentration of biotinylated this compound to all wells.
-
Incubate the plate to allow for competitive binding.
-
Wash the wells to remove unbound ligands.
-
Add horseradish peroxidase (HRP)-conjugated streptavidin and incubate.
-
Add a suitable HRP substrate and measure the resulting signal using a plate reader.
-
-
Data Analysis: Plot the signal against the concentration of the non-biotinylated competitor to determine the IC50 value, from which the dissociation constant (Kd) can be calculated.
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of this compound to Sam68 in a cellular context.
Workflow:
Figure 2: Workflow for a Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control.
-
Thermal Shift:
-
Lyse the cells and divide the lysate into aliquots.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C).
-
Centrifuge the samples to pellet the aggregated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Sam68 at each temperature by Western blotting using a specific anti-Sam68 antibody.
-
-
Data Analysis: Plot the fraction of soluble Sam68 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding.
Signaling Pathway Perturbation
The binding of this compound to Sam68 disrupts its interaction with Src kinase, leading to downstream effects on the Wnt/β-catenin signaling pathway. This targeted disruption provides further evidence of this compound's on-target activity.
Figure 3: this compound disrupts the Sam68-Src interaction, inhibiting downstream signaling.
Conclusion
This compound represents a promising selective inhibitor of the RNA-binding protein Sam68. While further direct comparative studies are needed to fully elucidate its specificity profile against a wider range of RNA-binding proteins, the current evidence strongly suggests a targeted engagement of Sam68. The experimental protocols outlined in this guide provide a framework for researchers to independently validate and expand upon these findings, ultimately contributing to the development of novel therapeutics targeting RNA-binding proteins in disease.
References
- 1. Pharmacological targeting of Sam68 functions in colorectal cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Sam68 in Post-Transcriptional Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Role of Sam68 in different types of cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for YB-0158: An Essential Guide for Laboratory Professionals
Disclaimer: As of November 2025, a specific Safety Data Sheet (SDS) with detailed disposal instructions for YB-0158 is not publicly available. Therefore, this document provides essential guidance based on established best practices for the disposal of novel, biologically active research compounds of a similar nature, such as peptidomimetics and other potent enzyme inhibitors.[1][2][3] It is imperative to treat this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and regulations.[1]
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound and associated waste, thereby protecting laboratory personnel and the environment.
Chemical and Handling Data for this compound
For safe handling and storage, it is crucial to be aware of the known properties of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Notes |
| Molecular Weight | 703.59 g/mol | |
| Solubility in DMSO | 100 mg/mL (142.13 mM) | Requires sonication for dissolution. |
| Solubility in Water | < 0.1 mg/mL | Insoluble under normal conditions. |
| Storage Temperature | -20°C | For long-term stability. |
Experimental Protocols for Safe Disposal of this compound
The following step-by-step procedures are based on general protocols for the disposal of hazardous and research-grade chemical waste.[4]
Step 1: Waste Segregation and Collection
Proper segregation of waste at the point of generation is the most critical step to ensure safety and compliance.
-
Solid Waste:
-
Description: Includes unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, pipette tips, vials, and absorbent paper.
-
Procedure: Collect all solid waste in a dedicated, clearly labeled, leak-proof container. A high-density polyethylene (HDPE) container with a secure screw-top lid is recommended. The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Description: Includes solutions containing this compound (e.g., in DMSO or other solvents), contaminated buffers, and the first rinse from cleaning contaminated glassware.
-
Procedure: Collect all liquid waste in a dedicated, sealed, and chemically resistant container (e.g., a labeled HDPE or glass bottle). Do not mix with other waste streams. Ensure the container is stored in secondary containment to prevent spills. Do not dispose of liquid waste containing this compound down the drain.
-
-
Sharps Waste:
-
Description: Includes needles, syringes, or any other sharp objects contaminated with this compound.
-
Procedure: Place all contaminated sharps directly into a designated, puncture-proof sharps container labeled "Cytotoxic Sharps" or "Hazardous Chemical Sharps."
-
Step 2: Labeling of Waste Containers
Accurate and clear labeling is essential for safety and regulatory compliance.
-
Procedure: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Avoid using abbreviations.
-
A clear indication of the contents (e.g., "Solid Waste with this compound," "Liquid Waste with this compound in DMSO").
-
The primary hazards associated with the compound (e.g., "Biologically Active," "Potentially Toxic").
-
The date when waste was first added to the container.
-
Step 3: Storage of this compound Waste
Waste must be stored safely in a designated area within the laboratory pending collection.
-
Procedure:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure that incompatible waste types are stored separately.
-
Keep waste containers off the floor and away from general lab traffic.
-
Step 4: Arranging for Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.
-
Follow all institutional procedures for waste collection and documentation.
-
The most probable disposal method for a compound like this compound is high-temperature incineration to ensure complete destruction of the biologically active molecule.
-
Disposal Workflow for this compound
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling YB-0158
FOR RESEARCH USE ONLY. Not for use in humans.
This document provides crucial safety, operational, and disposal guidance for laboratory personnel handling YB-0158, a peptidomimetic Wnt pathway inhibitor. The following procedures are designed to ensure the safety of researchers and the integrity of experiments.
Personal Protective Equipment (PPE)
Given that the full toxicological properties of this compound have not been completely investigated, stringent adherence to PPE protocols is mandatory.[1] Standard laboratory procedures should be followed at all times.[1]
| PPE Category | Item | Specification and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn at all times when handling this compound, both in its lyophilized powder form and in solution. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | A full-length lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Fume hood | All handling of the lyophilized powder and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound and to ensure the safety of laboratory personnel.
Storage of this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Powder | -20°C | 12 Months | Store in a dry, dark place.[3] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture contamination.[1] |
| 4°C | 6 Months | For shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 Months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | 6 Months |
Reconstitution of this compound
This compound is soluble in DMSO at a concentration of 100 mg/mL (142.13 mM), though ultrasonic assistance may be needed. For aqueous solutions, it is poorly soluble and may require pH adjustment with 1M HCl to 1.
Protocol for Reconstituting this compound in DMSO:
-
Ensure all necessary PPE is worn and work is conducted in a fume hood.
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
If necessary, warm the tube to 37°C and use an ultrasonic bath to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into sterile, single-use vials for storage at -80°C or -20°C.
Experimental Protocols
The following are generalized protocols for common experiments involving this compound. Researchers should adapt these to their specific cell lines and experimental conditions.
Cell-Based Proliferation and Apoptosis Assays
This compound has been shown to inhibit cell proliferation and induce apoptosis in colorectal cancer cells.
Materials:
-
Target cancer cell line (e.g., HT29)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Caspase-3/7 detection reagent for apoptosis assay
-
Plate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the overnight medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 hours).
-
For Proliferation Assay: Use a suitable method such as MTT, WST-1, or cell counting to determine cell viability.
-
For Apoptosis Assay: Following the 48-hour treatment, add a Caspase-3/7 detection reagent according to the manufacturer's instructions. Incubate as required and measure the apoptotic signal using a plate reader or flow cytometer.
In Vivo Xenograft Studies
This compound has been evaluated in mouse xenograft models to assess its anti-tumor activity.
Materials:
-
Immunocompromised mice (e.g., C57BL/6)
-
Tumor cells for injection (e.g., MC38)
-
This compound solution for injection
-
Saline or other appropriate vehicle control
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject tumor cells into the flanks of the mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Prepare the this compound solution for intraperitoneal injection at the desired dosage (e.g., 100 mg/kg).
-
Administer daily intraperitoneal injections of this compound or the vehicle control for the specified duration (e.g., 14 days).
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Monitor the overall health and body weight of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused this compound (Solid) | Dispose of as hazardous chemical waste in a designated, clearly labeled container. |
| Unused this compound (in Solution) | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Bag and dispose of as hazardous waste. |
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound is a Wnt pathway inhibitor that functions by disrupting the interaction between Sam68 and Src. This disruption leads to the inhibition of the Wnt/β-catenin signaling pathway, which is often overactive in cancer. The suppression of this pathway ultimately induces apoptosis in cancer cells. Sam68 has been shown to promote the activation of the Wnt/β-catenin pathway, and its knockdown can inhibit cancer cell proliferation.
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical workflow for evaluating the anti-cancer effects of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
